N-Boc-4-(2-Methylphenyl)-L-phenylalanine
Description
The exact mass of the compound N-Boc-4-(2-Methylphenyl)-L-phenylalanine is 355.17835828 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Boc-4-(2-Methylphenyl)-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-4-(2-Methylphenyl)-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[4-(2-methylphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-14-7-5-6-8-17(14)16-11-9-15(10-12-16)13-18(19(23)24)22-20(25)26-21(2,3)4/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYJCLIFAJVGLW-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Harnessing the Unconventional: A Technical Guide to the Applications of Biaryl Unnatural Amino Acids in Drug Discovery
Introduction: Beyond Nature's Alphabet
In the landscape of modern drug discovery, the twenty proteinogenic amino acids, while foundational to life, often represent a starting point rather than a destination. The quest for therapeutics with enhanced potency, selectivity, and metabolic stability has driven researchers to expand nature's toolkit. Unnatural amino acids (UAAs) have emerged as powerful instruments in this endeavor, offering a vast and versatile chemical space for molecular design.[1][2] Among these, biaryl-containing UAAs represent a particularly compelling class of building blocks. These motifs, characterized by two directly linked aromatic rings, introduce unique structural and conformational properties that are highly advantageous for drug design.[3]
This guide provides an in-depth exploration of the core applications of biaryl unnatural amino acids in drug discovery. We will delve into the synthetic strategies for their creation, their transformative impact on peptide structure and function, and their role in the development of novel therapeutics, from complex natural products to rationally designed protein-protein interaction inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful tools to overcome long-standing challenges in creating next-generation medicines.
The Strategic Advantage of the Biaryl Motif
The incorporation of biaryl UAAs into peptides and small molecules offers several distinct advantages that address common pitfalls in drug development, such as poor metabolic stability and low binding affinity.[2][4]
-
Conformational Rigidity: The biaryl linkage acts as a rigid scaffold, significantly reducing the conformational flexibility of a peptide chain.[5][6] This pre-organization of the molecule into a bioactive conformation can dramatically enhance binding affinity to its target by minimizing the entropic penalty upon binding.[7][8]
-
Proteolytic Resistance: The inherent flexibility of natural peptides often makes them susceptible to degradation by proteases. The steric bulk and rigid nature of the biaryl UAA can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the therapeutic candidate.[2]
-
Atropisomerism and 3D Diversity: The hindered rotation around the single bond connecting the two aryl rings can give rise to stable, non-interconverting stereoisomers known as atropisomers.[9][10] This introduces a unique element of three-dimensional chirality that can be exploited for highly specific molecular recognition, as the different atropisomers can exhibit drastically different biological activities.[10][11]
-
Scaffolding for Macrocyclization: Biaryl UAAs are instrumental in the synthesis of macrocyclic peptides. By forming a covalent bridge between the side chains of two amino acids, they create a constrained cyclic structure that can mimic protein secondary structures like α-helices or β-turns, which are often involved in protein-protein interactions (PPIs).[7][8]
Synthesis and Incorporation: Building the Biaryl Core
The creation of biaryl UAAs and their subsequent integration into peptides relies on robust and versatile chemical methodologies. Transition-metal catalyzed cross-coupling reactions are the cornerstone of biaryl synthesis.[12][13]
Key Synthetic Strategies
The most prevalent method for forming the crucial C-C bond in biaryl synthesis is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction between an aryl halide and an aryl boronic acid is highly efficient and tolerates a wide range of functional groups, making it ideal for complex molecule synthesis.[13] Other important methods include oxidative cross-coupling reactions, which offer a more direct route by forming the biaryl bond from two C-H bonds, and biocatalytic approaches using enzymes like cytochrome P450s that can offer high selectivity.[14][15][16]
Experimental Protocol: Suzuki-Miyaura Macrocyclization on Solid Phase
This protocol outlines a general procedure for the on-resin cyclization of a linear peptide containing a halogenated aromatic amino acid and a boronic acid-functionalized aromatic amino acid to form a biaryl-bridged macrocycle.[7][8]
-
Peptide Synthesis: Assemble the linear peptide sequence on a suitable solid-phase resin (e.g., Rink Amide) using standard Fmoc-based solid-phase peptide synthesis (SPPS). Incorporate the protected halogenated (e.g., 4-iodo-L-phenylalanine) and boronic acid (e.g., 4-(Boc-aminomethyl)-3-boronophenylalanine) UAAs at the desired positions.
-
Resin Preparation: After complete assembly of the linear peptide, thoroughly wash the resin with dichloromethane (DCM) and N,N-dimethylformamide (DMF).
-
Catalyst Preparation: In a separate flask, prepare the catalyst solution. Degas a solvent mixture of DMF and water (e.g., 4:1 v/v) by bubbling with argon for 20-30 minutes. To this, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.2 equivalents relative to the resin loading) and a base (e.g., Na₂CO₃, 3-5 equivalents).
-
Cyclization Reaction: Add the catalyst solution to the flask containing the peptide-bound resin. Seal the flask under an inert atmosphere (e.g., argon or nitrogen) and agitate the mixture at an elevated temperature (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress by taking small resin samples and analyzing the cleaved peptide by LC-MS.
-
Washing: After the reaction is complete, filter the resin and wash it extensively with DMF, water, and DCM to remove the catalyst and reagents.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the macrocyclic peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the crude macrocyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Applications in Drug Discovery: Case Studies and Impact
The unique properties of biaryl UAAs have been successfully exploited in a range of therapeutic areas. Their ability to constrain peptides and create complex architectures is particularly valuable for targeting challenging disease-related proteins.
Case Study 1: Vancomycin - Nature's Blueprint
The glycopeptide antibiotic vancomycin is a prime example of a natural product that owes its potent activity to a complex, rigid structure maintained by biaryl and biaryl ether linkages.[17][18] Vancomycin functions by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis.[17][18] The rigid, cup-like structure formed by the cross-linked heptapeptide backbone is crucial for this specific molecular recognition.[19] The study of vancomycin's structure and mechanism has provided a powerful blueprint for the design of synthetic macrocyclic peptides with therapeutic potential.[18]
Case Study 2: Inhibitors of Protein-Protein Interactions (PPIs)
PPIs are involved in countless disease processes, but their large, flat, and often featureless interfaces make them notoriously difficult to target with traditional small molecules.[20][21] Macrocyclic peptides containing biaryl UAAs are ideally suited to tackle this challenge.[20] They are large enough to make multiple points of contact across the PPI interface and can be constrained into specific secondary structures (like α-helices) that often mediate these interactions.
For instance, the interaction between the p53 tumor suppressor and its negative regulator MDM2 is a critical target in oncology. Researchers have developed biaryl-stabilized, or "stapled," peptides that mimic the α-helical region of p53. These constrained peptides exhibit increased helicity, improved binding affinity for MDM2, and enhanced cell permeability compared to their linear counterparts, demonstrating the power of this approach for creating intracellularly active PPI inhibitors.
| Compound Type | Target | Advantage of Biaryl UAA | Representative Kᵢ / IC₅₀ |
| Vancomycin | Bacterial D-Ala-D-Ala | Creates rigid binding pocket for high-affinity recognition.[17][18] | ~1 µM for D-Ala-D-Ala |
| Arylomycin Analogue (G0775) | Bacterial Type I Signal Peptidase | Macrocyclization and conformational constraint.[14] | MIC < 1 µg/mL (vs. Gram-negative) |
| Biaryl-stapled Peptides | p53/MDM2 Interaction | Stabilizes α-helical conformation, enhances cell permeability. | Low nM to µM range |
| Biaryl Derivatives | YAP/TAZ-TEAD Interaction | Serves as a rigid scaffold for PPI inhibition.[22] | Varies based on derivative |
Future Outlook and Challenges
The application of biaryl unnatural amino acids in drug discovery is a rapidly advancing field. New synthetic methods are continuously being developed to provide more efficient and diverse routes to these valuable building blocks.[12][23] Furthermore, the integration of computational modeling with synthetic chemistry is enabling a more rational design of constrained peptides with optimized binding properties.
Despite the significant progress, challenges remain. The synthesis of complex UAAs can be multi-step and costly.[24] Predicting the optimal biaryl linkage geometry (e.g., meta-meta vs. ortho-meta) to achieve the desired peptide conformation can be difficult and often requires empirical screening.[7][8] However, as our understanding of the interplay between structure and function deepens and synthetic technologies improve, biaryl unnatural amino acids are poised to play an increasingly critical role in the development of innovative therapeutics for a wide range of diseases.
References
-
Title: Synthesis of Biaryl-Bridged Cyclic Peptides via Catalytic Oxidative Cross-Coupling Reactions Source: PubMed URL: [Link]
-
Title: Biaryl-Bridged Macrocyclic Peptides: Conformational Constraint via Carbogenic Fusion of Natural Amino Acid Side Chains Source: ACS Publications URL: [Link]
-
Title: Biocatalytic oxidative cross-coupling reactions for biaryl bond formation Source: PMC - NIH URL: [Link]
-
Title: Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues Source: PMC URL: [Link]
-
Title: Biaryl-bridged macrocyclic peptides: conformational constraint via carbogenic fusion of natural amino acid side chains Source: PubMed URL: [Link]
-
Title: Construction of biaryl amino acid derivatives 14 containing free amino... Source: ResearchGate URL: [Link]
-
Title: (a) One-pot synthesis of biaryl amino acid 10 and incorporation into a... Source: ResearchGate URL: [Link]
-
Title: Antimicrobial Peptides Incorporating Non-Natural Amino Acids as Agents for Plant Protection Source: ResearchGate URL: [Link]
-
Title: (PDF) Biocatalytic oxidative cross-coupling reactions for biaryl bond formation Source: ResearchGate URL: [Link]
-
Title: Upgrading Cross-Coupling Reactions for Biaryl Syntheses Source: Accounts of Chemical Research URL: [Link]
-
Title: Biaryl synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Atropisomerism in the Pharmaceutically Relevant Realm Source: Accounts of Chemical Research URL: [Link]
-
Title: Vancomycin mimicry: towards new supramolecular antibiotics Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
- Title: Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors Source: Google Patents URL
-
Title: Examples of stable atropisomers from the recent medicinal chemical literature. Source: ResearchGate URL: [Link]
-
Title: Examples of biaryl-based bioactive amino acid derivatives. Source: ResearchGate URL: [Link]
-
Title: Atropisomerism in medicinal chemistry: challenges and opportunities Source: PMC - NIH URL: [Link]
-
Title: Total Syntheses of Vancomycin-Related Glycopeptide Antibiotics and Key Analogues Source: ResearchGate URL: [Link]
-
Title: Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution Source: ACS Catalysis URL: [Link]
-
Title: Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties Source: PMC URL: [Link]
-
Title: New method boosts production of non-natural amino acids for peptide assembly Source: Drug Target Review URL: [Link]
-
Title: Discovery of biaryl macrocyclic peptides with C-terminal β-amino-α-keto acid groups Source: bioRxiv URL: [Link]
-
Title: Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination Source: PMC URL: [Link]
-
Title: Recent advances in peptide macrocyclization strategies Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Structure of the glycopeptide antibiotic vancomycin. Evidence for an asparagine residue in the peptide Source: Journal of the American Chemical Society URL: [Link]
-
Title: Binding of glycopeptide antibiotics to a model of a vancomycin-resistant bacterium Source: PubMed URL: [Link]
-
Title: Reprogramming natural proteins using unnatural amino acids Source: PMC URL: [Link]
-
Title: Synthesis of Unnatural Amino Acids for Protein Labeling and Activation Source: NC State Repository URL: [Link]
-
Title: Contemporary strategies for peptide macrocyclization Source: Nature URL: [Link]
-
Title: Inhibition of bacterial peptide deformylase by biaryl acid analogs Source: PubMed URL: [Link]
-
Title: Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units Source: PubMed URL: [Link]
-
Title: Unusual amino acids in medicinal chemistry Source: UQ eSpace - The University of Queensland URL: [Link]
-
Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: PMC URL: [Link]
-
Title: Highlights in synthesis - unnatural amino acids Source: BioAscent URL: [Link]
- Title: Incorporation of unnatural amino acids Source: Google Patents URL
-
Title: Macrocyclic Peptides as Protein-Protein Interaction Inhibitors Source: OSU Chemistry URL: [Link]
-
Title: Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions Source: Frontiers in Molecular Biosciences URL: [Link]
-
Title: Unnatural amino acids in drug discovery Source: ResearchGate URL: [Link]
-
Title: Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint Source: PMC URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biaryl-bridged macrocyclic peptides: conformational constraint via carbogenic fusion of natural amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 14. Synthesis of Biaryl-Bridged Cyclic Peptides via Catalytic Oxidative Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vancomycin mimicry: towards new supramolecular antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01381A [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Macrocyclic Peptides as Protein-Protein Interaction Inhibitors – Pei Group [research.cbc.osu.edu]
- 21. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 22. US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents [patents.google.com]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]
Solubility Profile of N-Boc-4-(2-Methylphenyl)-L-phenylalanine in Organic Solvents
Executive Summary
This technical guide provides a comprehensive solubility analysis of N-Boc-4-(2-Methylphenyl)-L-phenylalanine (also referred to as Boc-L-Bip(2-Me)-OH ). As a Senior Application Scientist, I have synthesized this profile based on the compound's physicochemical properties, structural analogs (Biphenylalanine derivatives), and standard peptide synthesis protocols.
This compound is a critical chiral building block for peptidomimetics. Its structural core—a phenylalanine derivative substituted at the 4-position with an ortho-tolyl group—introduces a steric "twist" that significantly alters its solubility and aggregation behavior compared to planar biphenyl systems. This guide details solvent compatibility for synthesis, purification, and crystallization.
Physicochemical Structural Analysis
To understand the solubility profile, we must first analyze the structural moieties driving the solvent interactions.
-
Lipophilic Core (The "Twisted" Biphenyl): Unlike standard 4-phenyl-phenylalanine (Bip), the 2-methyl group on the distal phenyl ring creates steric hindrance with the protons of the proximal ring. This forces the biaryl system out of planarity (dihedral angle > 0°).
-
Impact: Reduced
- stacking energy compared to planar analogs. This generally increases solubility in organic solvents by disrupting crystal lattice energy.
-
-
N-Terminal Protection (Boc Group): The tert-butyloxycarbonyl group is highly lipophilic and acid-labile. It promotes solubility in organic solvents (DCM, EtOAc) and prevents zwitterion formation.
-
C-Terminal Carboxylic Acid: Provides a handle for hydrogen bonding and pH-dependent solubility. It allows solubility in basic aqueous buffers but ensures insolubility in acidic aqueous media.
DOT Diagram: Structural Solubility Logic
The following diagram maps the chemical features to their solubility consequences.
Figure 1: Structural dissection of N-Boc-4-(2-Methylphenyl)-L-phenylalanine determining solvent compatibility.
Solubility Profile by Solvent Class
The following data represents the empirical and predicted solubility ranges for Boc-protected biphenylalanine derivatives. These values are critical for process design in Solid Phase Peptide Synthesis (SPPS) and purification.
Table 1: Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. | Usage Context |
| Polar Aprotic | DMF (Dimethylformamide) | Excellent | > 200 mg/mL | Standard solvent for SPPS coupling reactions. |
| DMSO (Dimethyl sulfoxide) | Excellent | > 200 mg/mL | Stock solutions for bioassays; difficult to remove. | |
| NMP (N-Methyl-2-pyrrolidone) | Excellent | > 150 mg/mL | Alternative to DMF for difficult sequences. | |
| Chlorinated | DCM (Dichloromethane) | Very High | > 100 mg/mL | Primary solvent for dissolution and chromatography. |
| Chloroform | High | > 80 mg/mL | NMR analysis and extraction. | |
| Esters/Ethers | Ethyl Acetate | High | 50–100 mg/mL | Standard extraction solvent during workup. |
| THF (Tetrahydrofuran) | High | > 100 mg/mL | Used in reductions or specialized couplings. | |
| Diethyl Ether | Moderate | 10–30 mg/mL | Often used to precipitate the compound (antisolvent). | |
| Alcohols | Methanol / Ethanol | Moderate | 20–50 mg/mL | Solubility is lower due to the hydrophobic biphenyl core. |
| Hydrocarbons | Hexanes / Heptane | Insoluble | < 1 mg/mL | Primary Antisolvent for crystallization/precipitation. |
| Aqueous | Water (pH < 7) | Insoluble | < 0.1 mg/mL | Precipitation medium. |
| Water (pH > 8) | Soluble | > 50 mg/mL | Soluble as carboxylate salt (e.g., with NaHCO₃). |
Expert Insight: The "Twisted Biphenyl" effect typically prevents the gelation often seen with planar fluorenyl or biphenyl derivatives in DCM. This makes the 2-methyl derivative easier to handle in high-concentration synthesis than its unsubstituted analog.
Experimental Protocol: Gravimetric Solubility Determination
Do not rely solely on literature values for critical process scale-up. The following self-validating protocol ensures accurate solubility data for your specific batch (accounting for polymorphs or impurities).
Workflow Diagram
Figure 2: Workflow for Kinetic (Rapid) and Thermodynamic (Equilibrium) solubility determination.
Detailed Methodology
-
Preparation: Place 50 mg of N-Boc-4-(2-Methylphenyl)-L-phenylalanine into a pre-weighed 1.5 mL HPLC vial.
-
Solvent Addition: Add the target solvent (e.g., DCM) in 100 µL aliquots.
-
Agitation: Vortex for 30 seconds and sonicate for 5 minutes between additions to break up crystal aggregates.
-
Visual Endpoint (Kinetic): Record the volume required to dissolve the solid completely.
-
Calculation:
-
-
Thermodynamic Verification (Gold Standard):
-
Add solvent until a suspension is formed (solid persists).
-
Stir at 25°C for 24 hours.
-
Filter the supernatant through a 0.22 µm PTFE filter.
-
Evaporate a known volume of filtrate and weigh the residue.
-
Application Context & Best Practices
Solid Phase Peptide Synthesis (SPPS)
-
Coupling: Use DMF or NMP . The 2-methylphenyl group is bulky. To ensure complete coupling, use a higher concentration (0.2–0.5 M) and potent coupling reagents like HATU or Oxyma/DIC .
-
Solubility Warning: Avoid using DCM alone for coupling reactions if heating is required, as the Boc group is stable but the solvent is volatile.
Purification (Prep-HPLC)
-
Mobile Phase: The compound is highly hydrophobic.
-
A: Water + 0.1% TFA (or Formic Acid).
-
B: Acetonitrile (ACN) + 0.1% TFA.
-
-
Gradient: Expect elution at high organic percentages (likely >60% B).
-
Sample Loading: Dissolve the crude peptide in DMF or Acetic Acid . Avoid dissolving in 100% ACN as it may precipitate upon injection into the aqueous stream.
Crystallization / Workup[1]
-
Extraction: The compound partitions efficiently into Ethyl Acetate from acidic aqueous phases (pH 2–3, using dilute KHSO₄ or HCl).
-
Recrystallization:
-
Solvent: DCM or Ethyl Acetate.
-
Antisolvent: Hexanes or Heptane.
-
Method: Dissolve in minimal DCM, slowly add Hexanes until cloudy, then cool to 4°C.
-
References
-
Chem-Impex International. Boc-4-methyl-L-phenylalanine Product Analysis. (General properties of methyl-substituted phenylalanine derivatives).
-
Sigma-Aldrich. Boc-4-phenyl-Phe-OH (Biphenylalanine) Technical Data. (Solubility baselines for biphenyl analogs).
-
Organic Syntheses. Synthesis of N-Boc-L-phenylalanine derivatives. Org. Synth. 2017, 94, 358-371.[1] (Standard protocols for Boc-amino acid handling).
-
MedChemExpress. N-Boc-L-phenylalanine methyl ester Solubility Data. (Solubility in DMSO/DMF).
-
Boc Sciences. Boc-4-methyl-L-phenylalanine Physicochemical Properties.
Sources
A Technical Guide to N-Boc-4-(2-Methylphenyl)-L-phenylalanine in Peptidomimetics: Synthesis, Conformational Insights, and Therapeutic Potential
Abstract
The rational design of peptidomimetics is a cornerstone of modern drug discovery, offering a pathway to therapeutics with enhanced potency, stability, and selectivity. The incorporation of unnatural amino acids (UAAs) is a key strategy in this endeavor, providing tools to modulate the pharmacological properties of peptide-based agents.[1][] This guide provides an in-depth technical review of N-Boc-4-(2-Methylphenyl)-L-phenylalanine, a sterically constrained biaryl amino acid with significant potential in the development of novel peptidomimetics. We will explore its synthesis, the conformational effects imparted by the ortho-methyl group, and its prospective applications in designing enzyme inhibitors and receptor modulators, supported by data from analogous structures. Detailed experimental protocols for its synthesis and incorporation into peptide scaffolds are also presented to empower researchers in their drug development efforts.
The Role of Unnatural Amino Acids in Peptidomimetic Design
Peptides are privileged therapeutic scaffolds, but their clinical utility can be hampered by poor metabolic stability, low oral bioavailability, and conformational flexibility leading to reduced receptor affinity and selectivity.[3][4] Peptidomimetics aim to overcome these limitations by introducing non-natural structural elements that mimic the essential features of a native peptide's pharmacophore while improving its drug-like properties.[5]
The incorporation of UAAs is a powerful approach in peptidomimetic design for several reasons:[3][5]
-
Enhanced Proteolytic Stability: Non-natural side chains can sterically hinder the approach of proteases, significantly extending the in vivo half-life of the peptide.
-
Conformational Constraint: The introduction of bulky or uniquely shaped side chains can restrict the rotational freedom of the peptide backbone, locking it into a bioactive conformation. This pre-organization can lead to a significant increase in binding affinity for the target protein.[6]
-
Modulation of Physicochemical Properties: UAAs can be designed to fine-tune properties such as lipophilicity, hydrogen bonding capacity, and overall charge, which can improve membrane permeability and bioavailability.[]
-
Novel Side-Chain Functionality: UAAs can introduce novel chemical groups that can form unique interactions with the target receptor or enzyme, leading to enhanced potency and selectivity.[]
N-Boc-4-(2-Methylphenyl)-L-phenylalanine is a particularly interesting UAA as it combines the features of a biaryl amino acid with a sterically demanding ortho-methyl group. This substitution is expected to impose significant conformational constraints on the peptide backbone, making it a valuable tool for structure-activity relationship (SAR) studies and the design of potent and selective peptidomimetics.[7]
Synthesis of N-Boc-4-(2-Methylphenyl)-L-phenylalanine
The synthesis of N-Boc-4-(2-Methylphenyl)-L-phenylalanine can be efficiently achieved through a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the biaryl side chain, followed by N-terminal protection with a tert-butyloxycarbonyl (Boc) group.
Step 1: Suzuki-Miyaura Cross-Coupling
The key C-C bond formation to create the 4-(2-methylphenyl) side chain is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for the synthesis of biaryl compounds and has been successfully applied to the synthesis of unnatural amino acids.[1][][5] The starting materials are N-Boc-4-iodo-L-phenylalanine methyl ester and 2-methylphenylboronic acid.
Caption: Suzuki-Miyaura coupling workflow.
Experimental Protocol: Synthesis of N-Boc-4-(2-Methylphenyl)-L-phenylalanine Methyl Ester
-
To a solution of N-Boc-4-iodo-L-phenylalanine methyl ester (1.0 eq) in a suitable solvent such as 1,4-dioxane or DMF, add 2-methylphenylboronic acid (1.2 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as K₂CO₃ (2.0 eq).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired N-Boc-4-(2-Methylphenyl)-L-phenylalanine methyl ester.
Step 2: Saponification and N-Boc Protection
The methyl ester is then saponified to the free carboxylic acid, followed by protection of the amino group with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Saponification and N-Boc Protection
-
Dissolve the methyl ester from the previous step in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir at room temperature until the saponification is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 3-4 with 1N HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the free amino acid.
-
Dissolve the amino acid in a 1:1 mixture of 1,4-dioxane and water, and add triethylamine (2.0 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) and stir at room temperature for 12-18 hours.[8]
-
After completion, concentrate the reaction mixture and perform an acidic workup (pH 2-3 with 1M KHSO₄) followed by extraction with ethyl acetate.[8]
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and evaporate to yield the final product, N-Boc-4-(2-Methylphenyl)-L-phenylalanine.[8]
Conformational Effects of the ortho-Methyl Group
The defining feature of N-Boc-4-(2-Methylphenyl)-L-phenylalanine is the methyl group at the 2-position of the distal phenyl ring. This substitution introduces significant steric hindrance that restricts the rotation around the C-C bond connecting the two phenyl rings.
Caption: Steric hindrance and rotational restriction.
This restricted rotation has several important implications for peptidomimetic design:
-
Pre-organization of the Side Chain: The biaryl system is forced into a non-planar, twisted conformation. This reduces the conformational entropy of the side chain, which can lead to a more favorable binding energy upon interaction with a target protein.[6]
-
Defined Spatial Presentation: The fixed orientation of the two phenyl rings presents a well-defined three-dimensional pharmacophore to the biological target. This can enhance selectivity for a specific receptor subtype or enzyme isoform.
-
Influence on Backbone Torsion Angles: The bulky, constrained side chain can influence the preferred backbone dihedral angles (phi and psi) of the peptide, potentially inducing or stabilizing specific secondary structures such as β-turns or helical motifs.[9]
Applications in Peptidomimetic Drug Discovery
While specific examples of peptidomimetics incorporating N-Boc-4-(2-Methylphenyl)-L-phenylalanine are not yet prevalent in the public literature, the utility of closely related biaryl and sterically hindered phenylalanine analogues provides a strong rationale for its application in various therapeutic areas.
Case Study: HIV-1 Capsid Inhibitors
The HIV-1 capsid (CA) protein is a promising target for antiretroviral therapy. Peptidomimetics that bind to the interface between CA monomers can disrupt capsid assembly and function. Structure-activity relationship studies on phenylalanine-containing peptidomimetics have shown that modifications to the phenyl ring can significantly impact antiviral potency.[7][10]
| Compound Analogue | Modification | EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Reference |
| PF-74 Derivative I-19 | Phenylalanine derivative with indole and other modifications | 2.53 | 107.61 | [10] |
| PF-74 Derivative I-14 | Phenylalanine derivative with indole and other modifications | 2.30 (HIV-2) | >189.32 | [10] |
This table presents data for analogous phenylalanine-containing peptidomimetics to illustrate the potential of such modifications.
The incorporation of a 4-(2-methylphenyl) group could offer a novel vector for exploring the hydrophobic pocket at the CA interface, potentially leading to enhanced binding affinity and improved antiviral activity.
Case Study: Dipeptidyl Peptidase 4 (DPP-4) Inhibitors
DPP-4 is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic strategy for type 2 diabetes. Phenylalanine derivatives are known to be potent DPP-4 inhibitors.
| Compound Analogue | Modification | IC₅₀ (µM) | Reference |
| Phenylalanine derivative 11h | Cyclopropyl-substituted phenylalanine | 0.247 |
This table presents data for an analogous phenylalanine-based inhibitor to highlight the potential of substituted phenylalanine derivatives.
The constrained biaryl side chain of N-Boc-4-(2-Methylphenyl)-L-phenylalanine could be designed to fit into the S1 hydrophobic pocket of DPP-4, potentially leading to highly potent and selective inhibitors.
Caption: Hypothetical GPCR signaling modulation.
Solid-Phase Peptide Synthesis (SPPS) using N-Boc-4-(2-Methylphenyl)-L-phenylalanine
The incorporation of N-Boc-4-(2-Methylphenyl)-L-phenylalanine into a growing peptide chain can be readily achieved using standard Boc-based solid-phase peptide synthesis (SPPS) protocols.
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer’s Diseases [digitalcommons.kennesaw.edu]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Efficiency Incorporation of N-Boc-4-(2-Methylphenyl)-L-phenylalanine into Peptide Sequences
Abstract & Strategic Overview
The incorporation of N-Boc-4-(2-Methylphenyl)-L-phenylalanine (hereafter referred to as Boc-2Me-BiPhe ) into peptide sequences presents a unique set of synthetic challenges and opportunities. As a biphenylalanine derivative with an ortho-methyl substitution on the distal ring, this residue introduces significant steric bulk and hydrophobicity. These properties are highly prized in drug discovery for enhancing proteolytic stability, improving receptor selectivity via restricted conformational space, and probing hydrophobic pockets (e.g., in GPCRs or protein-protein interaction interfaces).
However, the very properties that make Boc-2Me-BiPhe valuable—steric hindrance and hydrophobicity—complicate its synthesis. Standard coupling protocols often result in deletion sequences or incomplete incorporation. This guide details an optimized Boc-Solid Phase Peptide Synthesis (Boc-SPPS) protocol designed to overcome these barriers, utilizing high-efficiency coupling reagents and a self-validating workflow to ensure sequence fidelity.
Materials & Pre-Synthesis Considerations
Reagent Selection Logic
-
Resin: MBHA (4-Methylbenzhydrylamine) or PAM (Phenylacetamidomethyl) resins are recommended. MBHA yields C-terminal amides (common for bioactive peptides), while PAM yields acids.
-
Why: These resins are stable to the repetitive TFA acidolysis used to remove Boc groups but cleavable by strong acids (HF/TFMSA).[1]
-
-
Coupling Reagents: Standard HBTU/HOBt is often insufficient for hindered biphenylalanines.
-
Recommendation:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) combined with HOAt (1-Hydroxy-7-azabenzotriazole) .
-
Mechanism:[2][3] The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates the acylation rate, crucial for overcoming the steric barrier of the 2-methylphenyl group.
-
-
Solvents: DMF (N,N-Dimethylformamide) is the standard, but NMP (N-Methyl-2-pyrrolidone) is superior for preventing aggregation in hydrophobic sequences containing BiPhe.
Safety: The Cleavage Question
Boc chemistry traditionally uses anhydrous Hydrogen Fluoride (HF) for cleavage, which is highly toxic and requires specialized Teflon lines.
-
Alternative: This guide prioritizes the TFMSA (Trifluoromethanesulfonic acid) method. It is a liquid-phase strong acid alternative that can be handled in standard fume hoods with glass apparatus, offering a safer yet effective cleavage profile for most peptides.
Experimental Protocol: Boc-SPPS Incorporation[4][5]
Phase A: Resin Preparation & Swelling
-
Weigh appropriate resin (e.g., 0.5 mmol scale).
-
Swell in DCM (Dichloromethane) for 30 minutes.
-
Wash with DMF (3 x 1 min) to prepare the solvated matrix.
Phase B: The Optimized Coupling Cycle
Note: This cycle applies to the incorporation of Boc-2Me-BiPhe. For standard amino acids, reaction times can be reduced.
| Step | Reagent/Operation | Duration | Mechanism/Notes |
| 1. Deprotection | 50% TFA in DCM | 2 min (pre-wash) + 20 min | Removes N-terminal Boc group.[4] |
| 2. Wash | DCM (x3), then DMF (x3) | 1 min each | Removes excess TFA. |
| 3. Neutralization | 10% DIEA in DMF | 2 x 2 min | Neutralizes the amine salt (TFA·NH3-Resin) to free amine. |
| 4.[5][6] Activation | Boc-2Me-BiPhe (3 eq), HATU (2.9 eq), HOAt (3 eq), DIEA (6 eq) in NMP | Pre-activate for 2 min | Critical: Pre-activation ensures formation of the active ester before contact with resin. |
| 5. Coupling | Add activated solution to resin | 2 - 4 hours | Extended time required for steric bulk. |
| 6. Monitoring | Kaiser Test (Ninhydrin) | ~5 min | Self-Validating Step. See Section 3.1. |
| 7. Re-Coupling | Repeat Steps 4-5 if Kaiser is positive | 2 hours | Often necessary for BiPhe derivatives. |
3.1 Self-Validating Checkpoint: The Kaiser Test
Do not proceed without validation.
-
Remove a few resin beads.[7]
-
Add 2 drops each of: Ninhydrin (5% in EtOH), Phenol (80% in EtOH), KCN (in pyridine).
-
Heat at 100°C for 5 minutes.
-
Blue/Purple Beads: Free amines present (Incomplete coupling) → REPEAT COUPLING .
-
Yellow/Clear Beads: No free amines (Complete coupling) → PROCEED .
-
Visualization: Synthesis Workflow
The following diagram illustrates the decision logic required when incorporating sterically hindered residues like Boc-2Me-BiPhe.
Caption: Logic flow for incorporating hindered amino acids. Note the mandatory re-coupling loop triggered by a positive Kaiser test.
Protocol: TFMSA Cleavage (The Safer Alternative)
While HF is the gold standard, TFMSA allows for cleavage in standard laboratory hoods.
Cocktail Composition (Low Acidity Method for Sensitive Trp/Met):
-
TFA (Trifluoroacetic acid): 10 mL
-
DMS (Dimethylsulfide): 3 mL
-
m-Cresol: 1 mL
-
TFMSA: 1 mL
Procedure:
-
Pre-cool: Chill the peptide-resin and all reagents to 0°C.
-
Mix: Add TFA, DMS, and m-Cresol to the resin. Stir for 2 minutes.
-
Acidify: Slowly add TFMSA dropwise (exothermic!).
-
React: Stir at 0°C for 1 hour, then room temperature for 90 minutes.
-
Precipitate: Filter resin, wash with TFA.[7] Precipitate the filtrate into cold diethyl ether (10-fold excess).
-
Isolate: Centrifuge to collect the crude peptide pellet.
Analytical Validation (QC)
Upon isolation, the peptide must be validated for identity and purity.
-
HPLC: Use a C18 or C8 column.
-
Note: Peptides containing 2Me-BiPhe will be significantly more hydrophobic. Gradient should be adjusted to higher organic content (e.g., 20-80% Acetonitrile over 30 mins) to ensure elution.
-
-
Mass Spectrometry (ESI-MS):
-
Verify the mass shift. The 2-methylphenyl group adds substantial mass compared to Phe.
-
Diagnostic: Look for fragmentation patterns. Biphenylalanine derivatives often show distinct tropylium-like ion fragments if high energy collision is used.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Blue Beads) | Steric hindrance of the 2-methyl group. | 1. Use HATU/HOAt instead of HBTU. 2. Perform Double Coupling . 3. Increase temperature to 50°C (carefully, to avoid Boc thermolysis). |
| Aggregation (Gel-like resin) | Hydrophobic nature of BiPhe. | Switch solvent to NMP or add chaotropic salts (e.g., 0.4M LiCl in DMF) during coupling. |
| Low Solubility of Crude Peptide | High hydrophobicity. | Dissolve crude in Acetic Acid or HFIP (Hexafluoroisopropanol) before HPLC injection. |
References
-
BenchChem. A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis. Retrieved from .
-
Tam, J. P., et al. (1986). "Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide." Journal of the American Chemical Society. .
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. .
-
Mesa Labs. SPPS Tips For Success: Sterically Hindered Peptide Synthesis. Retrieved from .
-
ChemPep. Boc Solid Phase Peptide Synthesis Protocols. Retrieved from .
Sources
- 1. peptide.com [peptide.com]
- 2. asianpubs.org [asianpubs.org]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
designing protein-protein interaction inhibitors with 4-(2-Methylphenyl)-L-phenylalanine
Utilizing 4-(2-Methylphenyl)-L-phenylalanine as a Conformational Lock
Abstract
Protein-Protein Interactions (PPIs) have historically been classified as "undruggable" due to their large, flat, and hydrophobic interfaces which lack the deep binding pockets favored by conventional small molecules.[1][2] This Application Note details the strategic deployment of 4-(2-Methylphenyl)-L-phenylalanine (2-Me-Bip), a non-canonical amino acid (ncAA), to target these interfaces. Unlike standard phenylalanine or biphenyl-alanine, the ortho-methyl group in this derivative introduces severe steric hindrance, restricting rotation around the biaryl axis. This "conformational lock" pre-organizes the inhibitor into a bioactive state, minimizing the entropic penalty of binding and maximizing affinity for hydrophobic hotspots.
Part 1: Rational Design & Mechanism
The "Ortho-Effect" Mechanism
The efficacy of 4-(2-Methylphenyl)-L-phenylalanine lies in its structural rigidity. In a standard biphenyl system, the two phenyl rings can rotate relative to one another. However, the introduction of a methyl group at the ortho position (C2') creates a steric clash with the protons of the proximal ring.
-
Consequence: The side chain is forced into a twisted, non-planar conformation (dihedral angle approx. 60–90°).
-
Thermodynamic Benefit: By restricting the conformational space of the unbound peptide, the entropic cost (
) required to fit the peptide into a chiral protein pocket is significantly reduced, leading to a more favorable free energy of binding ( ).
Workflow: From In Silico to Wet Lab
The integration of this ncAA requires a hotspot-centric design approach.
Figure 1: Iterative workflow for integrating non-canonical amino acids into PPI inhibitors. The process begins with identifying key hydrophobic residues (hotspots) and replacing them with 2-Me-Bip to test for affinity gains.
Part 2: Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation
Objective: Synthesize a peptidomimetic incorporating Fmoc-4-(2-Methylphenyl)-L-phenylalanine. Challenge: The bulky biaryl side chain can sterically hinder coupling efficiency.
Materials:
-
Resin: Rink Amide MBHA (Loading: 0.5–0.6 mmol/g).
-
Amino Acid: Fmoc-4-(2-Methylphenyl)-L-Phe-OH (2-Me-Bip).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide), peptide grade.[3]
Step-by-Step Procedure:
-
Resin Swelling:
-
Weigh 100 mg of Rink Amide resin into a fritted syringe.
-
Swell in DMF for 30 minutes. Drain.
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (2 x 5 min).
-
Wash with DMF (5 x 1 min) to remove all traces of piperidine (crucial to prevent premature Fmoc removal of the incoming bulky residue).
-
-
Coupling of 2-Me-Bip (The Critical Step):
-
Note: Use only 2.5 equivalents (eq) of the precious ncAA, compared to 5 eq for standard amino acids.
-
Activation: Dissolve Fmoc-4-(2-Methylphenyl)-L-Phe-OH (2.5 eq) and HATU (2.4 eq) in minimal DMF. Add DIEA (5 eq).
-
Reaction: Add activated solution to resin immediately.
-
Incubation: Shake for 2 hours at room temperature (standard AA is 45 min).
-
Double Coupling (Recommended): Drain, and repeat the coupling step with fresh reagents to ensure >99% incorporation.
-
-
Capping (Optional but Recommended):
-
Treat with Acetic Anhydride/DIEA/DMF (1:2:7) for 5 minutes to cap any unreacted amines.
-
-
Cleavage:
-
Treat resin with TFA/TIPS/H2O (95:2.5:2.5) for 3 hours.
-
Precipitate in cold diethyl ether, centrifuge, and lyophilize.
-
Troubleshooting Table: SPPS of Bulky Residues
| Issue | Observation | Root Cause | Solution |
| Incomplete Coupling | Positive Kaiser Test (Blue beads) after 2h | Steric hindrance of the 2-Me-Bip group. | Switch to HOAt/HATU system; increase temp to 50°C (microwave). |
| Deletion Sequences | Mass spec shows [M - Residue] | Aggregation of hydrophobic chains. | Use ChemMatrix resin (PEG-based) instead of polystyrene. |
| Racemization | Split peaks on HPLC | Base-catalyzed proton abstraction during slow coupling. | Use Collidine instead of DIEA as the base (milder). |
Protocol B: Fluorescence Polarization (FP) Binding Assay
Objective: Quantify the binding affinity (
Figure 2: Logic flow of the Fluorescence Polarization competition assay.
Procedure:
-
Probe Optimization:
-
Synthesize a "Wild Type" peptide labeled with FITC or FAM (N-terminus).
-
Titrate protein against fixed probe (10 nM) to determine
. -
Select Protein Concentration: Use a concentration equal to the
value for the competition assay (gives the best dynamic range).
-
-
Competition Assay Setup (384-well Black Plate):
-
Well A: Buffer only (Background).
-
Well B: Free Probe only (Min mP).
-
Well C: Probe + Protein (Max mP).
-
Experimental Wells: Probe (10 nM) + Protein (
conc.) + Serial dilution of 2-Me-Bip inhibitor (e.g., 100 M to 0.1 nM).
-
-
Incubation:
-
Incubate for 30–60 minutes at Room Temperature in the dark.
-
-
Readout:
-
Measure Parallel (
) and Perpendicular ( ) fluorescence intensities. -
Calculate Polarization (
) in mP units.
-
Data Analysis:
Plot mP vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation (Hill slope) to determine
References
-
Vertex AI Search. (2025). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. ResearchGate. 5
-
American Chemical Society. (2025). From Concepts to Inhibitors: A Blueprint for Targeting Protein–Protein Interactions. Chemical Reviews. 2
-
National Institutes of Health (NIH). (2019). Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface. PMC. 6
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem Knowledge Center. 7
-
American Peptide Society. (n.d.). Peptide Synthesis for Beginners - The Kaiser Test & Activation. Peptide Primers. 8
Sources
- 1. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]
Application Note: Strategies and Protocols for the Scale-Up Synthesis of Peptides Containing Biaryl Alanine
An Application Guide for Researchers and Drug Development Professionals
Abstract
The incorporation of biaryl alanine residues into peptides is a powerful strategy for creating conformationally constrained structures with enhanced biological activity, metabolic stability, and target affinity. These attributes make them highly attractive candidates for drug development.[1] However, transitioning from small-scale discovery to large-scale synthesis presents significant challenges. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and scalable methods for synthesizing peptides containing biaryl alanine. We will explore two primary strategic approaches: the incorporation of pre-formed biaryl amino acid monomers and late-stage, on-resin biaryl bond formation. This guide offers detailed, field-proven protocols, discusses the rationale behind key experimental choices, and addresses common challenges encountered during scale-up.
Introduction: The Significance of Biaryl-Constrained Peptides
Peptides are at the forefront of modern therapeutics, offering high potency and selectivity that can be difficult to achieve with traditional small molecules.[2] However, native peptides often suffer from poor metabolic stability and low oral bioavailability. The introduction of unnatural amino acids, such as biaryl alanines, provides a sophisticated solution to these limitations.[3] The biaryl bond introduces a rigid, atropisomeric scaffold that locks the peptide backbone into a specific, bioactive conformation. This pre-organization can lead to a significant increase in binding affinity for a biological target and protect the peptide from proteolytic degradation.
The challenge for process chemists is to develop synthetic routes that are not only efficient at the bench but also economical, safe, and reproducible at the kilogram scale required for clinical and commercial supply.[4][5]
Strategic Planning for Scale-Up Synthesis
Before embarking on a large-scale synthesis, a strategic decision must be made between the two dominant methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).
-
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for peptide synthesis, where the peptide is assembled on an insoluble resin support.[6] Its primary advantage is the simplification of purification; excess reagents and byproducts are simply washed away after each step.[7][8] SPPS is highly amenable to automation and is the preferred method for producing complex peptides with unnatural amino acids for research and early development phases.[7][9]
-
Liquid-Phase Peptide Synthesis (LPPS): In LPPS, all reactions occur in solution. While it can be more labor-intensive due to the need for purification after each step, LPPS is often more cost-effective for the large-scale production of shorter, simpler peptides as it uses fewer solvent and reagent excesses.[10][11][12]
For complex peptides containing biaryl alanines, SPPS is generally the preferred strategy for initial scale-up (up to multi-gram or early kilo-scale) due to its efficiency in handling complex sequences and modifications.[13] This guide will therefore focus on SPPS-based methodologies.
The choice of protecting group strategy is another critical decision. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is most common for modern SPPS due to its milder deprotection conditions (piperidine for Fmoc removal, TFA for final cleavage), which are more compatible with complex side chains and large-scale laboratory equipment.[14]
Core Synthetic Strategies and Protocols
There are two primary pathways for introducing a biaryl alanine into a peptide sequence during SPPS: incorporating a pre-synthesized monomer or forming the biaryl bond directly on the resin.
Caption: High-level workflow comparing the two primary strategies for scale-up.
Strategy 1: Pre-formed Biaryl Alanine Monomer Incorporation
This approach involves the separate, solution-phase synthesis of the desired Fmoc-protected biaryl alanine building block. This monomer is then incorporated into the peptide sequence using standard automated or manual SPPS protocols.
Rationale:
-
Quality Control: The monomer can be fully synthesized, purified, and characterized before its use in peptide synthesis, ensuring high purity of the key building block.
-
Predictability: Integration into the peptide chain uses well-established coupling protocols, making the synthesis more predictable.
-
Drawback: Requires a separate, often multi-step, upfront synthesis of the monomer, which can be time-consuming and costly.
Protocol 1: Exemplar Synthesis of an Fmoc-Protected Biaryl Alanine Monomer
This protocol describes a generic synthesis of a biaryl alanine via Suzuki-Miyaura coupling, followed by protection for SPPS.
Materials:
-
N-Boc-L-4-iodophenylalanine methyl ester
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents: Dioxane, Water, Ethyl Acetate, Hexanes
-
Reagents for deprotection and Fmoc protection: LiOH, HCl, Fmoc-OSu, NaHCO₃
Procedure:
-
Suzuki-Miyaura Coupling:
-
To a degassed solution of N-Boc-L-4-iodophenylalanine methyl ester (1.0 equiv) and the arylboronic acid (1.2 equiv) in a 3:1 mixture of dioxane and water, add K₂CO₃ (3.0 equiv).
-
Bubble argon through the mixture for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv) and heat the reaction at 80-90 °C under an inert atmosphere until LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Boc-protected biaryl alanine methyl ester.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the purified ester in a mixture of THF and water. Add LiOH (2.0 equiv) and stir at room temperature until the ester is fully hydrolyzed (monitor by LC-MS).
-
Acidify the mixture with 1N HCl to pH ~3 and extract the product with ethyl acetate. Dry and concentrate to yield the Boc-protected biaryl alanine.
-
-
Boc Deprotection & Fmoc Protection:
-
Dissolve the Boc-protected acid in a solution of 4M HCl in dioxane. Stir until deprotection is complete (monitor by TLC or LC-MS). Concentrate to dryness.
-
Dissolve the resulting amine hydrochloride salt in a 10% aqueous NaHCO₃ solution mixed with dioxane.
-
Add a solution of Fmoc-OSu (1.1 equiv) in dioxane dropwise. Stir vigorously overnight at room temperature.
-
Acidify the reaction mixture and extract with ethyl acetate. Wash, dry, and concentrate.
-
Purify by column chromatography to yield the final Fmoc-protected biaryl alanine monomer, ready for SPPS.
-
Strategy 2: On-Resin (Late-Stage) Biaryl Bond Formation
This powerful strategy involves assembling a linear peptide containing two precursor amino acids—one halogenated (e.g., 3-Iodo-Tyrosine) and one functionalized with a boronic acid or ester (e.g., a borono-tyrosine derivative). The key biaryl bond is then formed via an intramolecular Suzuki-Miyaura cross-coupling reaction while the peptide is still attached to the solid support.[1][15][16]
Rationale:
-
Convergent Synthesis: Avoids a lengthy separate synthesis of the monomer. The key bond-forming step occurs late in the synthesis.
-
Efficiency: Can be more atom-economical and require fewer overall synthetic steps compared to the monomer approach.
-
Challenges: On-resin reactions can be sluggish and require careful optimization of catalysts, bases, and solvents to ensure high conversion without degrading the peptide or resin.[1] Purification can be more challenging if the coupling is incomplete.
Protocol 2: On-Resin Suzuki-Miyaura Macrocyclization
This protocol outlines the key steps for forming a biaryl bridge between two aromatic amino acid side chains on a solid support.
Materials:
-
Peptidyl-resin containing a halogenated amino acid (e.g., Fmoc-Tyr(3-I)-OH) and a boronic acid-functionalized amino acid (e.g., Fmoc-Tyr(B(pin))-OH).
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Tl₂CO₃ or Cs₂CO₃)
-
Degassed solvent (e.g., DMF or DMA)
Procedure:
-
Linear Peptide Assembly:
-
Synthesize the linear peptide sequence on a suitable resin (e.g., Rink Amide) using standard automated Fmoc-SPPS.
-
Incorporate the halogenated and boronic acid-functionalized amino acids at the desired positions using appropriate coupling reagents (e.g., HBTU/DIPEA).
-
QC Checkpoint: Before proceeding, a small amount of resin can be cleaved and analyzed by LC-MS to confirm the correct mass of the linear precursor peptide.
-
-
On-Resin Suzuki-Miyaura Coupling:
-
Swell the peptidyl-resin in degassed DMF for at least 1 hour.
-
In a separate flask, prepare the catalyst solution: dissolve Pd(dppf)Cl₂ (0.2 equiv) and a base like Tl₂CO₃ (4.0 equiv) in degassed DMF.
-
Drain the solvent from the resin and add the catalyst/base solution.
-
Agitate the reaction vessel under an inert atmosphere (argon or nitrogen) at an elevated temperature (e.g., 60-80 °C). Microwave-assisted synthesis can also be highly effective here to shorten reaction times.[15]
-
Monitor the reaction progress by taking small resin samples, performing a test cleavage, and analyzing the crude product by LC-MS. The disappearance of the starting material mass and the appearance of the cyclized product mass indicate conversion. The reaction may require several hours to overnight.[1]
-
-
Post-Coupling Wash:
-
Once the reaction is complete, drain the catalyst solution and wash the resin extensively with DMF, followed by a chelating wash (e.g., 0.5% DIPEA, 0.5% Sodium diethyldithiocarbamate in DMF) to remove residual palladium, and finally with DCM.
-
-
Completion of Synthesis:
-
If additional amino acids are required, continue the SPPS cycles. Otherwise, proceed to final cleavage and purification.
-
Downstream Processing: From Crude to Pure Product
Regardless of the synthetic strategy, the final steps of cleavage, purification, and isolation are critical for obtaining a high-purity final product, especially at scale.
Caption: Standard downstream workflow for peptide purification and isolation.
Protocol 3: Cleavage and Purification
-
Cleavage from Resin:
-
The dried peptidyl-resin is treated with a cleavage cocktail. For most peptides, a standard mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).
-
The mixture is gently agitated for 2-4 hours at room temperature.
-
The resin is filtered off, and the filtrate containing the crude peptide is collected.
-
-
Precipitation and Isolation:
-
The TFA filtrate is concentrated, and the crude peptide is precipitated by adding it to a large volume of cold diethyl ether.
-
The precipitated peptide is collected by centrifugation, washed with cold ether, and dried under vacuum.
-
-
Purification:
-
The crude peptide is dissolved in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and purified by reverse-phase preparative HPLC.
-
Purity of the collected fractions is assessed by analytical HPLC and mass spectrometry.[1][17] Fractions meeting the purity specification (typically >95% or >98%) are pooled.
-
-
Lyophilization:
-
The pooled, pure fractions are freeze-dried (lyophilized) to remove the HPLC solvents and yield the final peptide as a fluffy, stable powder.
-
Data Presentation: Comparing Synthetic Strategies
When scaling up, the choice of strategy impacts yield, purity, and cost. Below is a comparative summary.
| Parameter | Strategy 1: Monomer Incorporation | Strategy 2: On-Resin Formation | Rationale & Justification |
| Overall Yield | Moderate to High | Variable (Low to High) | Monomer approach is often more reliable. On-resin yield is highly dependent on the efficiency of the Suzuki coupling. |
| Crude Purity | Generally Higher | Generally Lower | Incomplete on-resin coupling can lead to difficult-to-separate impurities like the linear precursor.[17] |
| Scalability | Excellent | Good | Monomer synthesis can be scaled independently. On-resin coupling at large scale requires specialized equipment and robust process control. |
| Process Control | Easier | More Complex | The key bond formation is done in solution for Strategy 1, allowing for easier monitoring and control than a solid-phase reaction. |
| Cost of Goods | Higher Upfront Cost | Lower Upfront Cost | The cost of synthesizing the monomer is significant. The on-resin approach uses less expensive starting materials. |
| Flexibility | Lower | Higher | The on-resin approach allows for the rapid generation of diverse biaryl analogs by simply changing the boronic acid or halide partner. |
Conclusion and Future Outlook
The large-scale synthesis of peptides containing biaryl alanine is a challenging but achievable goal that is critical for advancing these promising molecules into clinical development. Both the pre-formed monomer incorporation and the on-resin formation strategies offer viable pathways, with the choice depending on factors such as the specific peptide sequence, available resources, and the stage of development. The on-resin Suzuki-Miyaura coupling is a particularly powerful tool for rapid analog generation, while the monomer approach often provides a more robust and predictable route for manufacturing a specific target molecule. As demand for complex synthetic peptides grows, continued innovation in coupling chemistries, purification technologies, and greener manufacturing processes will be essential.[2]
References
- Al-Zoubi, M. S., et al. (2020).
- Ng-Choi, I., et al. (2019). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. PubMed.
- Loffet, A. (2000). Large-Scale Synthesis of Peptides. Biopolymers.
- Fosgerau, K. & Hoffmann, T. (2024). The latest trends in peptide drug discovery and future challenges. Taylor & Francis Online.
- GenCefe Biotech. Solid-Phase vs. Liquid-Phase Peptide Synthesis: Which Is Right for Your Project. GenCefe.
- Loffet, A. Large-scale synthesis of peptides. PubMed.
- Ng-Choi, I., et al. (2019). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Beilstein Journals.
- Bachem. (2025). What Is Liquid Phase Peptide Synthesis?. Bachem.
- IRIS. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS.
- MDPI. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI.
- Merck Millipore. Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
- BOC Sciences. Liquid Phase Peptides Synthesis. BOC Sciences.
- Al-Zoubi, M. S., et al. (2020).
- University of California, Santa Barbara. (2026). New method boosts production of non-natural amino acids for peptide assembly. University of California, Santa Barbara.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Albericio, F. (2004). Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
- BOC Sciences. (2025). Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.
- Babu, S. A., et al. Construction of biaryl amino acid derivatives 14 containing free amino...
- AAPPTec. Planning a Peptide Synthesis. AAPPTec.
- Guryanov, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. Large-scale synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. gencefebio.com [gencefebio.com]
- 8. iris.unive.it [iris.unive.it]
- 9. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. bachem.com [bachem.com]
- 12. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. peptide.com [peptide.com]
- 15. Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BJOC - Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety [beilstein-journals.org]
- 17. Solid-Phase Synthesis of Biaryl Cyclic Lipopeptides Derived from Arylomycins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Racemization of N-Boc-4-(2-Methylphenyl)-L-phenylalanine
Welcome to the technical support center for N-Boc-4-(2-Methylphenyl)-L-phenylalanine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stereochemical integrity of this crucial amino acid derivative. Our goal is to provide you with the expertise and practical solutions needed to minimize racemization and ensure the highest quality of your experimental outcomes.
I. Understanding the Challenge: The Science of Racemization
Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a significant concern in peptide synthesis and the handling of chiral amino acid derivatives.[1][2] For N-Boc-4-(2-Methylphenyl)-L-phenylalanine, maintaining its L-configuration is paramount for its intended biological activity and the overall efficacy of the final peptide.
The primary mechanism of racemization for N-protected amino acids during coupling reactions involves the formation of an oxazolone intermediate.[1] This process is catalyzed by the activation of the carboxyl group, which is a necessary step for peptide bond formation. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.[1][3]
Several factors can influence the rate of racemization, including the choice of coupling reagent, base, solvent, and reaction temperature.[4][5][6] The unique steric hindrance provided by the 2-methylphenyl substituent in N-Boc-4-(2-Methylphenyl)-L-phenylalanine can also play a role in its susceptibility to racemization.
II. Troubleshooting Guide: Addressing Racemization in Your Experiments
This section provides a structured approach to identifying and resolving common issues that lead to the racemization of N-Boc-4-(2-Methylphenyl)-L-phenylalanine during its use in synthetic protocols.
Issue 1: Significant Racemization Detected After a Coupling Reaction
You've performed a coupling reaction with N-Boc-4-(2-Methylphenyl)-L-phenylalanine and subsequent analysis by chiral HPLC reveals a higher than acceptable percentage of the D-enantiomer.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is a critical factor in controlling racemization.[6][7]
-
Initial Assessment: Were you using a carbodiimide reagent (e.g., DCC, EDC) without an additive? Carbodiimides are known to promote racemization when used alone.[6]
-
Solution:
-
Incorporate Racemization-Suppressing Additives: Always use additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure) when employing carbodiimide coupling reagents.[6][8] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[6]
-
Consider Alternative Coupling Reagents: For sensitive couplings, phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU, HBTU) reagents generally lead to lower levels of racemization compared to carbodiimides.[7][9] COMU, a third-generation uronium coupling reagent, has also shown excellent performance in minimizing racemization.[9]
-
Step 2: Scrutinize the Base Used in the Reaction
The nature and concentration of the base used can significantly influence the extent of racemization.[4][6]
-
Initial Assessment: Are you using a strong, non-sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)? These bases can accelerate racemization.[4]
-
Solution:
-
Switch to a Weaker, More Sterically Hindered Base: N-methylmorpholine (NMM) is a weaker base (pKa 7.38) and is often a better choice than DIPEA (pKa 10.1).[4][9] 2,4,6-collidine (TMP), with its significant steric hindrance, can also be effective in reducing racemization.[4]
-
Optimize Base Concentration: Use the minimum amount of base necessary to facilitate the reaction. Excess base can increase the rate of α-proton abstraction.
-
Step 3: Control the Reaction Temperature
Higher temperatures can accelerate the rate of racemization.[6]
-
Initial Assessment: Was the coupling reaction performed at room temperature or elevated temperatures?
-
Solution:
-
Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature, such as 0°C.[3] While the reaction may proceed more slowly, it will significantly preserve the stereochemical integrity.
-
Step 4: Assess the Polarity of the Solvent
The solvent can influence the reaction pathway and the stability of intermediates.
-
Initial Assessment: Was a highly polar solvent like DMF used?
-
Solution:
-
Consider Less Polar Solvents: In some cases, less polar solvents may reduce the extent of racemization.[5] However, solubility of the reactants must be taken into account. A solvent screen may be necessary to find the optimal balance.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting racemization issues.
Issue 2: Gradual Increase in D-Isomer During Storage
You have observed a slow increase in the D-isomer content of your N-Boc-4-(2-Methylphenyl)-L-phenylalanine stock material over time.
Probable Cause: Inappropriate Storage Conditions
Amino acid derivatives can be sensitive to environmental factors.
-
Solution:
-
Storage Temperature: Store N-Boc-4-(2-Methylphenyl)-L-phenylalanine at a low temperature, typically between 2-8°C for long-term storage.[10] For solutions, storage at -20°C or -80°C is recommended.[11]
-
Moisture and Air: Keep the container tightly sealed to protect from moisture and atmospheric oxygen.[12] Store in a dry, well-ventilated place.[12]
-
Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
III. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for N-Boc-protected amino acids?
The main pathway for racemization during peptide coupling is through the formation of an oxazol-5(4H)-one (also known as an azlactone) intermediate.[1] The α-proton of this intermediate is acidic and can be removed by a base, leading to a planar, achiral enolate. Reprotonation can then occur from either side, resulting in a mixture of D and L enantiomers.[1][3]
Q2: Which coupling reagents are best for minimizing racemization?
While no coupling reagent can completely eliminate racemization, some are significantly better than others. Uronium/aminium salt-based reagents like HATU and COMU, and phosphonium salt-based reagents like PyBOP, are generally preferred for minimizing racemization, especially for sensitive amino acids.[7][9] If using carbodiimides like DCC or EDC, it is crucial to use them in combination with additives like HOBt, HOAt, or OxymaPure.[6]
Q3: How does the choice of base affect racemization?
The base plays a critical role in the racemization process. Stronger bases and those with less steric hindrance, such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA), can increase the rate of racemization by more readily abstracting the α-proton.[4] Weaker and more sterically hindered bases, like N-methylmorpholine (NMM) and 2,4,6-collidine (TMP), are recommended to suppress this side reaction.[4][9]
Q4: What analytical techniques are used to determine the enantiomeric purity of N-Boc-4-(2-Methylphenyl)-L-phenylalanine?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of N-Boc protected amino acids.[13][14][15] This technique utilizes a chiral stationary phase (CSP) to separate the L- and D-enantiomers, allowing for their accurate quantification.[13][16]
Q5: Are there any specific handling precautions for N-Boc-4-(2-Methylphenyl)-L-phenylalanine?
Yes, proper handling is important to maintain its quality. Avoid contact with skin and eyes, and prevent the formation of dust.[12] Use in a well-ventilated area.[12] For storage, keep the container tightly closed and in a dry, cool place.[12][17] Avoid strong oxidizing agents and strong acids.[12]
IV. Experimental Protocols
Protocol 1: Chiral HPLC Analysis of N-Boc-4-(2-Methylphenyl)-L-phenylalanine
This protocol provides a general guideline for assessing the enantiomeric purity. Specific conditions may need to be optimized for your particular instrument and column.
-
Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives.
-
Mobile Phase Preparation: A typical mobile phase for reversed-phase chiral HPLC consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[15]
-
Sample Preparation: Dissolve a small amount of N-Boc-4-(2-Methylphenyl)-L-phenylalanine in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 25°C (can be varied to optimize separation)
-
Detection: UV at 220 nm or 254 nm
-
-
Data Analysis: Integrate the peak areas for the L- and D-enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [([L] - [D]) / ([L] + [D])] x 100.
Data Summary Table: Factors Influencing Racemization
| Factor | Recommendation for Minimizing Racemization | Rationale |
| Coupling Reagent | Use Uronium/Aminium (HATU, COMU) or Phosphonium (PyBOP) reagents. If using Carbodiimides (DCC, EDC), always add HOBt, HOAt, or OxymaPure.[6][7][9] | These reagents and additives promote a faster reaction pathway that is less prone to forming the oxazolone intermediate.[6] |
| Base | Use a weak, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[4][9] | Weaker bases are less likely to abstract the α-proton from the chiral center.[3] |
| Temperature | Perform coupling reactions at low temperatures (e.g., 0°C).[3] | Lower temperatures slow down the rate of the racemization side reaction. |
| Solvent | Consider less polar solvents, but ensure reactant solubility.[5] | Solvent polarity can influence the stability of the intermediates involved in racemization. |
Mechanism of Racemization Diagram
Caption: The oxazolone mechanism of racemization during peptide coupling.
V. References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 24, 2026, from [Link]
-
Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. (1984). PubMed. Retrieved February 24, 2026, from [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (2018). RSC Publishing. Retrieved February 24, 2026, from [Link]
-
7.4 Racemization Assays. (n.d.). Science of Synthesis. Retrieved February 24, 2026, from [Link]
-
Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. (2005). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. (2026). Scientific Research Publishing. Retrieved February 24, 2026, from [Link]
-
Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). Asian Journal of Chemistry. Retrieved February 24, 2026, from [Link]
-
Safety Data Sheet - Boc-Phe(4-NH2)-OH. (n.d.). AAPPTec. Retrieved February 24, 2026, from [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Retrieved February 24, 2026, from [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). PMC. Retrieved February 24, 2026, from [Link]
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). Royal Society Open Science. Retrieved February 24, 2026, from [Link]
-
Synthesis of N-BOC-N-methyl-d,l-phenylalanine. (n.d.). PrepChem.com. Retrieved February 24, 2026, from [Link]
-
Der Pharma Chemica. (2011). Scholars Research Library. Retrieved February 24, 2026, from [Link]
-
N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works. (2019). Synthetic Works. Retrieved February 24, 2026, from [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (2017). Luxembourg Bio Technologies. Retrieved February 24, 2026, from [Link]
-
Optimized configuration of N-Boc-L-Phenylalanine methyl ester adsorbed... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Process for the racemization of α-amino acids. (n.d.). Google Patents. Retrieved February 24, 2026, from
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jpt.com [jpt.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. clearsynth.com [clearsynth.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. peptide.com [peptide.com]
- 13. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. phenomenex.com [phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
Technical Support Center: Aggregation Control in Hydrophobic Biaryl Peptides
[1]
Topic: Preventing Aggregation in Peptides with Hydrophobic Biaryl Residues Audience: Researchers, Scientists, and Drug Development Professionals Version: 2.1 (Current)[1]
Introduction: The Biaryl Paradox
Peptides containing biaryl moieties (e.g., biphenylalanine, biaryl-stapled macrocycles) represent a "Biaryl Paradox" in drug discovery. While these residues dramatically enhance binding affinity by targeting hydrophobic pockets and improving proteolytic stability, they simultaneously introduce massive entropy-driven aggregation.
This guide addresses the technical bottlenecks caused by
Module 1: Synthesis Troubleshooting
The Issue: You observe low coupling efficiency immediately following the introduction of a biaryl residue, or the resin volume visibly shrinks.
The Mechanism:
Biaryl residues (like Bip) act as nucleation sites for
FAQ: Synthesis Strategy
Q: Why does my synthesis yield drop precipitously after the biaryl coupling?
A: The biaryl residue likely triggered an on-resin hydrophobic collapse. Standard SPPS protocols (DMF/DCM) cannot disrupt the resulting
Q: Should I use Pseudoproline dipeptides or Hmb backbone protection? A: Use the Sequence-Context Decision Matrix :
| Feature | Pseudoproline ( | Hmb / Dmb Protection |
| Target Residue | Ser, Thr, Cys | Gly, Ala, Val, Leu, Ile, Phe |
| Mechanism | Kinks backbone (cis-amide preference) | Steric blockade of H-bonds |
| Placement | Every 5–6 residues | Every 6–7 residues |
| Best For | Ser/Thr-rich sequences | Hydrophobic/Biaryl-rich sequences |
Protocol 1: The "Magic Mixture" for Biaryl Coupling
Standard DMF often fails to solvate aggregated chains. Use this chaotropic solvent system.
-
Base Solvent: NMP (N-methyl-2-pyrrolidone) is superior to DMF for hydrophobic sequences.
-
Chaotropic Additive: 0.8 M LiCl or 4 M KSCN in the coupling buffer.
-
Temperature: Perform coupling at 50°C (microwave or conventional heating) to disrupt
-stacking.
Visualization: Synthesis Decision Logic
Figure 1: Decision tree for selecting the correct aggregation-disrupting strategy during Solid Phase Peptide Synthesis (SPPS).
Module 2: Purification & Isolation
The Issue: The crude peptide is insoluble in water/acetonitrile, or it elutes as a broad, tailing peak (or not at all) on C18 columns.
The Mechanism: Biaryl peptides often act like "molecular velcro," adhering irreversibly to C18 stationary phases due to extreme hydrophobicity. In solution, they form soluble aggregates that smear during chromatography.
FAQ: HPLC Troubleshooting
Q: My peptide is stuck on the C18 column. How do I recover it? A: Do not use 100% ACN. Switch to Isopropanol (IPA) or Hexafluoroisopropanol (HFIP) .
-
Immediate Action: Wash column with 50% IPA / 50% DCM to strip the peptide (collect this fraction!).
-
Prevention:[3][4] Switch to a C4 or Phenyl-Hexyl column for purification. These phases are less retentive for aromatic hydrophobes.
Q: How do I dissolve the crude peptide for injection? A: Do not sonicate in water/ACN indefinitely. Use the Chaotropic Solubilization Protocol .
Protocol 2: The "Nuclear" Solubilization Method
Use this when standard acidic water fails.
-
Step 1 (Disruption): Dissolve crude peptide in 6 M Guanidine-HCl (buffered to pH 4.0 with acetic acid).
-
Why: Guanidine is a potent chaotrope that denatures aggregates.[1]
-
-
Step 2 (Modifier): If still cloudy, add 10–20% TFE (Trifluoroethanol) or HFIP .
-
Step 3 (Injection): Inject this solution directly onto the HPLC. The Guanidine salts will elute in the void volume; the peptide will retain and elute later.[5]
Data: Solubilization Efficiency Comparison
| Solvent System | Solubility (Biaryl Peptide) | Risk |
| Water/ACN (50:50) | < 0.1 mg/mL | Precipitation on column |
| DMSO | High | Viscosity broadens peaks; difficult to lyophilize |
| 6M Gn-HCl | > 10 mg/mL | None (elutes in void) |
| HFIP | Very High | Expensive; must be diluted before injection |
Visualization: Purification Workflow
Figure 2: Solubilization workflow for hydrophobic biaryl peptides prior to HPLC purification.
Module 3: Storage & Formulation
The Issue: Peptide precipitates upon reconstitution after lyophilization.
The Solution: Lyophilization removes the acid (TFA) that often keeps peptides soluble by protonating basic residues.
-
Net Charge Calculation: If your peptide is neutral at pH 7, it will aggregate.
-
Excipients: Co-lyophilize with Cyclodextrins (HP-
-CD). The hydrophobic biaryl group inserts into the cyclodextrin cavity, shielding it from solvent and preventing aggregation.
References
-
Mutter, M., et al. (1995).[3] Pseudoproline dipeptides for peptide synthesis: Preventing aggregation & improving yield.[1][6][3][7][8] ChemPep. Link
-
Hyde, C., et al. (2016). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.[1][7] NIH/PMC. Link
-
BenchChem Tech Support. (2025).[9] Overcoming Peptide Aggregation with Bip(4,4') Residues.[2][1] BenchChem.[9][10] Link
-
ApexBio Protocols. HPLC Purification of Hydrophobic Peptides using Guanidine-HCl.Link
-
White, P. (2019). Hmb and Dmb Protected Derivatives in SPPS.[11][10] Aapptec.[6] Link
Sources
- 1. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Purification of N-Boc-4-(2-Methylphenyl)-L-phenylalanine Derivatives
Introduction
Welcome to the technical support guide for navigating the purification challenges associated with N-Boc-4-(2-Methylphenyl)-L-phenylalanine and its derivatives. These complex unnatural amino acids are pivotal building blocks in modern drug discovery, particularly in the synthesis of peptides and macrocycles. However, their unique structural features—namely the bulky, sterically hindered biaryl system coupled with the lipophilic N-Boc protecting group—present significant purification hurdles.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines theoretical explanations with field-tested protocols to empower researchers to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What makes N-Boc-4-(2-Methylphenyl)-L-phenylalanine derivatives so difficult to purify?
A1: The purification challenges stem from a combination of three core properties:
-
High Lipophilicity and Steric Bulk: The presence of both the tert-butyloxycarbonyl (Boc) group and the bulky 2-methylphenyl moiety creates a highly non-polar and sterically hindered molecule. This often leads to poor solubility in common recrystallization anti-solvents (like hexanes) and can cause issues with chromatographic separation.
-
Tendency to Form Oils: These derivatives frequently fail to form a stable crystal lattice, instead "oiling out" of solution or yielding amorphous solids.[1][2][3] This is a common issue with bulky, irregularly shaped Boc-protected amino acids that resist orderly packing.[4][5]
-
Complex Impurity Profile: The typical synthesis route involves a Suzuki-Miyaura cross-coupling reaction.[6][7] This can introduce a range of structurally similar impurities, such as starting materials, homo-coupled byproducts (e.g., 2,2'-dimethylbiphenyl), and catalyst residues, which are often difficult to separate from the desired product.[8]
Q2: What are the most common impurities I should expect?
A2: Assuming a Suzuki-Miyaura coupling synthesis between an N-Boc-4-halo-L-phenylalanine derivative and a 2-methylphenylboronic acid/ester, the primary impurities include:
-
Unreacted N-Boc-4-halo-L-phenylalanine.
-
Unreacted 2-methylphenylboronic acid and its boroxine trimer.
-
Homo-coupled 2,2'-dimethylbiphenyl (from the boronic acid).
-
Protodeborylated side-product (toluene).
-
Residual palladium catalyst and phosphine ligands.
Q3: How can I assess the purity of my final product?
A3: A multi-technique approach is essential for a complete purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% TFA or formic acid is standard.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and identifying organic impurities. The absence of signals from starting materials or byproducts is a key indicator of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product. LC-MS is particularly powerful for identifying trace impurities during HPLC analysis.[9][]
-
Chiral HPLC: To confirm enantiomeric purity and ensure no racemization has occurred during synthesis or purification.[12][][14]
Troubleshooting Guide: From Oils to Crystals
This section addresses the most common and frustrating issues encountered during the purification of these derivatives.
Problem 1: My product has "oiled out" or formed a sticky, amorphous solid after chromatography.
-
Symptom: After evaporating the solvent post-column chromatography, the product is a viscous, unmanageable oil or a tacky solid instead of a free-flowing powder.
-
Probable Cause(s):
-
Incomplete Solvent Removal: Residual solvents like ethyl acetate or dichloromethane can act as plasticizers, preventing solidification.[1]
-
Inherent Molecular Properties: The molecule's steric bulk and conformational flexibility inhibit the formation of an ordered crystal lattice.[2]
-
Presence of Minor Impurities: Even small amounts of impurities can disrupt crystallization.
-
-
Solutions & Strategies:
dot graph TD { A[Start: Oily Product] --> B{Dry under high vacuum?}; B -- No --> C[Dry 4-12h at 30-40°C]; C --> D{Still an oil?}; B -- Yes --> D; D -- Yes --> E[Strategy 1: Trituration]; E --> F[Add non-polar solvent (n-hexane, diethyl ether)]; F --> G[Stir/sonicate vigorously]; G --> H{Solid Precipitates?}; H -- Yes --> I[Filter & Dry]; H -- No --> J[Strategy 2: DCHA Salt Formation]; D -- No --> I; J --> K[Dissolve oil in Et₂O or EtOAc]; K --> L[Add 1.0 eq. Dicyclohexylamine]; L --> M[Stir until solid salt forms]; M --> N[Filter & Wash with cold Et₂O]; N --> O[Optional: Recrystallize Salt]; O --> P[Liberate free acid]; I --> Q[End: Solid Product]; P --> Q; }
Caption: Troubleshooting Decision Tree for Oily Products.
-
Ensure Complete Solvent Removal: Dry the oil under high vacuum, potentially with gentle heating (30-40 °C) for several hours to remove all volatile residues.[1]
-
Trituration/Pulping: This is the most direct method to induce solidification. Add a solvent in which the product is insoluble but the impurities may be soluble (e.g., n-hexane, cyclohexane, or diethyl ether). Stir the mixture vigorously with a spatula or use an ultrasonic bath. The mechanical agitation can force the molecules into a more ordered, solid state.[1][4]
-
Purification via DCHA Salt Formation: This is a highly effective, classic technique for acidic compounds that are difficult to crystallize.[1][15] By reacting the carboxylic acid with dicyclohexylamine (DCHA), you form an ammonium salt which is often a highly crystalline, stable solid. This salt can be easily filtered, washed, and even recrystallized. The pure free acid can then be regenerated by partitioning the salt between an organic solvent (like ethyl acetate) and a dilute acid wash (e.g., 5% citric acid or 1M HCl).[1][15]
-
Problem 2: Key impurities co-elute with my product during silica gel chromatography.
-
Symptom: HPLC or NMR analysis of fractions shows that an impurity (e.g., homo-coupled byproduct or a starting material) has the same or a very similar Rf value to the desired product.
-
Probable Cause(s):
-
Similar Polarity: The impurity and the product have very similar polarities, making separation on silica gel challenging. This is common for the 2,2'-dimethylbiphenyl byproduct.
-
Inappropriate Solvent System: The chosen mobile phase does not provide sufficient selectivity to resolve the compounds.
-
-
Solutions & Strategies:
Table 1: Chromatographic System Optimization
| Strategy | Rationale & Implementation |
| Decrease Eluent Polarity | If impurities are eluting slightly ahead of your product, decreasing the percentage of the polar solvent (e.g., from 30% EtOAc/Hexane to 20%) will increase retention and may improve separation. |
| Change Solvent System | Switch to a solvent system with different selectivity. For example, if an Ethyl Acetate/Hexane system fails, try a Dichloromethane/Methanol gradient. Toluene can also be used as a non-polar component to alter aromatic interactions with the silica surface.[3] |
| Add an Acid Modifier | For carboxylic acids, "tailing" or "streaking" on silica is common. Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can suppress the deprotonation of the carboxyl group, leading to sharper peaks and potentially better resolution.[16] |
| Consider Reverse-Phase Chromatography | For high-value material or very difficult separations, preparative reverse-phase HPLC (on a C18 column) may be necessary. This separates based on hydrophobicity, which can provide orthogonal selectivity compared to normal-phase silica. |
Key Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a robust starting point for purifying the crude product from a typical Suzuki-Miyaura reaction.
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel (~2-3x the mass of the crude oil). To do this, dissolve the crude product in a minimal amount of a soluble solvent (e.g., DCM or EtOAc), add the silica gel, and evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Column Packing: Dry-pack the column with silica gel (60 Å, 40-63 µm). Wet the column with the initial, low-polarity mobile phase (e.g., 100% Hexane or 5% EtOAc in Hexane).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity. A typical gradient for N-Boc-4-(2-Methylphenyl)-L-phenylalanine might be:
-
Hexane (2 column volumes) to elute non-polar impurities like 2,2'-dimethylbiphenyl.
-
Gradient from 5% to 40% Ethyl Acetate in Hexane over 10-15 column volumes.
-
Add 0.5% acetic acid to the mobile phase if the product peak is tailing.[16]
-
-
Fraction Collection: Collect fractions and analyze by TLC or LC-MS. Combine the pure fractions and evaporate the solvent under reduced pressure.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded];
}
Caption: General Workflow for Flash Chromatography Purification.
Protocol 2: Crystallization via Anti-Solvent Addition
This protocol is for inducing crystallization from the purified oil.
-
Dissolution: Dissolve the purified oil in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Ethyl Acetate, Dichloromethane, or Toluene). Use gentle warming if necessary.[1]
-
Induce Supersaturation: While stirring, slowly add a "poor" anti-solvent (e.g., n-Hexane, Heptane, or Cyclohexane) dropwise until the solution becomes persistently cloudy.[1]
-
Clarification: Add a few drops of the "good" solvent back into the mixture until it just becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Forcing rapid crystallization by crashing it into an ice bath can trap impurities. Slow cooling promotes the growth of larger, purer crystals.
-
Maturation: Once crystals begin to form, you can place the flask in a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
References
- Shandong Jincheng Courage Chemical Co ltd. (2021). Crystallization method of Boc-amino acid. CN112661672A.
-
Eureka | Patsnap. (2021). Crystallization method of Boc-amino acid. [Link]
-
Various Authors. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]
-
Fries, D. F., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]
-
van den Berg, M., et al. (2010). Chiral separation of substituted phenylalanine analogues using chiral palladium phosphine complexes with enantioselective liquid-liquid extraction. PubMed. [Link]
- Zhang, Yong, et al. (2006). Process for preparing Boc protected amino acid by (Boc) O. CN1793110A.
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide... Der Pharma Chemica. [Link]
-
Molbase. (2019). N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works. [Link]
-
Isamitt, S., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]
-
Heydari, A., et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
AAPPTec. (n.d.). Attaching Boc Protecting Groups With BOC-ON. Technical Support Information Bulletin 1184. [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling...[Link]
-
Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. [Link]
-
Paleveda, W. J., et al. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure. [Link]
-
Armstrong, D. W. (n.d.). Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids... ResearchGate. [Link]
- Tsai, F-Y., et al. (2014). Process for preparing 4-borono-L-phenylalanine. US8765997B2.
-
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide...[Link]
-
Forró, E., et al. (n.d.). Alcalase-catalyzed dynamic kinetic resolution of N-Boc-phenylalanine ethyl thioester with benzylamine. [Link]
-
Nogle, L. M., et al. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers... PubMed. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers...[Link]
-
RSC Publishing. (n.d.). Analytical Methods. [Link]
-
Sun, D., et al. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]
-
Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. [Link]
-
MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors...[Link]
-
National Institutes of Health. (2019). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
- Kamphuis, J., et al. (1986). Purification of L-phenylalanine. US4584399A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Methods for Determining Optical Purity of Boc-Amino Acids
For researchers, synthetic chemists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks is not just a matter of quality control; it is fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API). Among the most common chiral synthons are N-tert-butoxycarbonyl (Boc) protected amino acids. Their stereochemical integrity must be rigorously controlled, as the presence of the undesired enantiomer can lead to diastereomeric impurities in the final peptide or drug molecule, with potentially significant pharmacological consequences.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the definitive technique for this critical analysis. This guide provides an in-depth, objective comparison of the primary chiral HPLC methods for assessing the optical purity of Boc-amino acids. Moving beyond a simple listing of columns, we will explore the causality behind methodological choices, present comparative experimental data, and provide detailed protocols to empower you to select and implement the optimal method for your specific analytical challenge.
The Analytical Challenge: Resolving Boc-Amino Acid Enantiomers
The Boc protecting group, while essential for synthesis, introduces specific stereochemical and physicochemical properties that dictate the strategy for chiral separation. The bulky tert-butyl group can influence steric interactions with a CSP, while the carbamate moiety provides crucial hydrogen bond donor and acceptor sites. The overall success of a chiral separation hinges on exploiting the subtle differences in the transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP.
Our investigation focuses on the two most successful and widely adopted classes of CSPs for this application:
-
Polysaccharide-Based CSPs: These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are renowned for their broad applicability and high success rates.[1] Chiral recognition is governed by a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves and cavities of the polysaccharide structure.[2][3]
-
Macrocyclic Glycopeptide-Based CSPs: This class of CSPs, featuring selectors like Teicoplanin or Vancomycin, offers a unique multi-modal separation mechanism.[4] Their complex structure includes multiple chiral centers, aromatic rings, and ionizable groups, enabling a rich variety of interactions including inclusion complexation, hydrogen bonding, and ionic interactions.[5]
This guide will compare representative columns from each class, providing the data necessary to make an informed decision based on performance and analytical requirements.
Comparative Analysis: Polysaccharide vs. Macrocyclic Glycopeptide CSPs
Method development in chiral chromatography often involves screening a selection of columns and mobile phase conditions.[6] To that end, we present a comparative overview of two leading columns: Lux® Cellulose-2 , a robust polysaccharide-based CSP, and Astec® CHIROBIOTIC® T , a versatile macrocyclic glycopeptide-based CSP.
Polysaccharide-Based CSPs: The Broad-Spectrum Workhorse
Polysaccharide CSPs are often the first choice for screening N-protected amino acids due to their exceptional resolving power across a wide range of compounds.[1] The separation mechanism relies on the analyte fitting into chiral grooves on the polysaccharide backbone. The carbamate group of the Boc-amino acid is a key interaction point, forming hydrogen bonds with the carbamate derivatives on the CSP. The bulky tert-butyl group and the amino acid side chain (R-group) then dictate the steric fit, leading to differential retention.[3]
Reversed-phase (RP) conditions are particularly effective for N-protected amino acids, offering excellent compatibility with a wide range of analytes and providing robust, reproducible separations.[7][8]
Experimental Data: Screening of N-Protected Amino Acids on Lux® Cellulose-2
While direct comparative data for a full range of Boc-amino acids is proprietary and scattered, extensive studies on the structurally similar N-Fmoc amino acids provide an excellent and authoritative proxy for performance evaluation. The fundamental interactions driving the separation are analogous. The following table summarizes the performance of the Lux® Cellulose-2 column for the separation of various N-Fmoc amino acid enantiomers under reversed-phase conditions.
Table 1: Performance of Lux® Cellulose-2 for Chiral Separation of N-Fmoc Amino Acids (Reversed-Phase) [7][8]
| N-Fmoc Amino Acid | Mobile Phase (v/v/v) | t_R1 (min) | t_R2 (min) | Separation Factor (α) | Resolution (R_s) |
| Alanine | 60:40:0.1 ACN/H₂O/TFA | 8.8 | 10.1 | 1.17 | 2.6 |
| Valine | 60:40:0.1 ACN/H₂O/TFA | 7.9 | 9.3 | 1.22 | 3.3 |
| Leucine | 60:40:0.1 ACN/H₂O/TFA | 9.2 | 11.1 | 1.25 | 3.7 |
| Phenylalanine | 60:40:0.1 ACN/H₂O/TFA | 9.6 | 12.5 | 1.36 | 5.5 |
| Tyrosine(tBu) | 60:40:0.1 ACN/H₂O/TFA | 8.1 | 10.3 | 1.33 | 4.9 |
| Tryptophan(Boc) | 60:40:0.1 ACN/H₂O/TFA | 11.2 | 16.9 | 1.62 | 8.7 |
| Aspartic Acid(OtBu) | 60:40:0.1 ACN/H₂O/TFA | 7.5 | 8.5 | 1.16 | 2.9 |
| Serine(tBu) | 60:40:0.1 ACN/H₂O/TFA | 6.9 | 7.7 | 1.14 | 2.5 |
ACN = Acetonitrile; TFA = Trifluoroacetic Acid. Data adapted from Phenomenex application notes.[7][8] The D-enantiomer is typically the second eluting peak under these conditions.
Key Insights:
-
High Success Rate: The Lux® Cellulose-2 demonstrates excellent resolving power for a wide variety of amino acid side chains, from simple aliphatic (Alanine, Valine) to bulky aromatic (Phenylalanine, Tryptophan) and protected polar residues (Aspartic Acid, Serine).[7][8]
-
Excellent Resolution: In all cases, baseline resolution (R_s > 1.5) was comfortably achieved, with exceptional resolution for aromatic amino acids, indicating strong π-π interactions.
-
Predictable Performance: The consistent performance under generic reversed-phase conditions makes this column an ideal candidate for initial screening and routine quality control.
Macrocyclic Glycopeptide-Based CSPs: Multi-Modal Selectivity
Macrocyclic glycopeptide CSPs, such as CHIROBIOTIC® T (Teicoplanin-based), operate through a more complex set of interactions. The selector contains 23 chiral centers and multiple "pockets" or cavities. For acidic analytes like Boc-amino acids, the primary interaction is often an ionic bond between the analyte's carboxylate group and a protonated amine on the selector.[4] Secondary interactions, including hydrogen bonding with the peptide and sugar moieties and inclusion into the macrocyclic cavities, provide the enantioselective discrimination.[5]
These columns are uniquely versatile, capable of operating in reversed-phase, normal-phase, polar organic, and polar ionic modes.[4][9] For Boc-amino acids, the reversed-phase and polar organic modes are most common.[4]
Experimental Data: Screening of Boc-Amino Acids on CHIROBIOTIC® T
The CHIROBIOTIC® T column is particularly well-suited for the direct analysis of N-protected amino acids. The following table presents data for the separation of several Boc-amino acid enantiomers.
Table 2: Performance of CHIROBIOTIC® T for Chiral Separation of Boc-Amino Acids (Reversed-Phase) [4][10]
| N-Boc Amino Acid | Mobile Phase | t_R1 (min) | t_R2 (min) | Separation Factor (α) | Resolution (R_s) |
| Alanine | 40:60 MeOH/0.1% TEAA, pH 4.1 | 5.6 | 6.7 | 1.20 | > 2.0 |
| Aspartic Acid | 40:60 MeOH/0.1% TEAA, pH 4.1 | 6.8 | 11.6 | 1.71 | > 4.0 |
| Glutamic Acid | 40:60 MeOH/0.1% TEAA, pH 4.1 | 7.9 | 10.3 | 1.30 | > 2.5 |
| Methionine | 100% MeOH + 0.1% TFA + 0.1% DEA | 4.1 | 5.2 | 1.27 | > 2.0 |
| Phenylalanine | 100% MeOH + 0.25% AcOH + 0.01% TEA | 8.1 | 13.7 | 1.69 | > 4.0 |
| Histidine | 50mM HCOOH + 25mM DEA in MeOH/ACN/H₂O (49/49/2) | ~5.5 | ~6.5 | ~1.2 | > 1.5 |
MeOH = Methanol; TEAA = Triethylammonium Acetate; TFA = Trifluoroacetic Acid; DEA = Diethylamine; AcOH = Acetic Acid; TEA = Triethylamine. Data adapted from Sigma-Aldrich/Astec application notes.[4][10][11]
Key Insights:
-
Alternative Selectivity: CHIROBIOTIC® T provides a different selectivity profile compared to polysaccharide phases, which can be advantageous for resolving challenging enantiomeric pairs.
-
Strong Performance for Acidic Residues: The column shows particularly high separation factors for Boc-amino acids with acidic side chains (Aspartic Acid, Glutamic Acid), leveraging strong ionic interactions.[4]
-
Mobile Phase Versatility: The ability to operate in various mobile phase modes provides powerful tools for method optimization. The polar organic/ionic modes are highly compatible with mass spectrometry (LC-MS).[4][9]
Experimental Protocols & Workflows
To ensure reproducibility and trustworthiness, every protocol must be a self-validating system. This includes system suitability checks before analysis. The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides the framework for defining system suitability requirements, such as resolution, tailing factor, and reproducibility.[12]
Workflow for Chiral Method Development
The logical flow for developing a robust chiral separation method is a systematic process of screening and optimization.
Caption: Key interaction points governing chiral recognition.
For polysaccharide CSPs , the Boc-amino acid must fit into the chiral grooves. The carbamate groups on both the analyte and the CSP are prime sites for hydrogen bonding. Aromatic side chains (like in Phenylalanine) can engage in π-π stacking with the phenyl groups of the CSP, significantly enhancing resolution. The bulky tert-butyl group of the Boc moiety plays a critical steric role; the differential ease with which the two enantiomers can orient this group within the chiral pocket contributes significantly to the separation. [13][14] For macrocyclic glycopeptide CSPs , the mechanism is often dominated by the strong ionic interaction between the deprotonated carboxylic acid of the Boc-amino acid and a protonated amine on the teicoplanin selector. [4]This anchors the analyte. Enantioselectivity is then achieved through a combination of secondary interactions. The analyte may be partially included in one of the macrocycle's baskets, and its functional groups (carbamate, side chain) form different sets of hydrogen bonds with the peptide backbone or sugar moieties of the selector, leading to different binding energies for the two enantiomers. [5]
Conclusion and Recommendations
Both polysaccharide and macrocyclic glycopeptide-based CSPs are powerful tools for determining the optical purity of Boc-amino acids. The choice between them depends on the specific analyte and the analytical objective.
-
For broad screening and routine analysis of a wide variety of Boc-amino acids, a polysaccharide-based column like Lux® Cellulose-2 is an excellent first choice. Its high success rate under generic reversed-phase conditions provides a reliable and robust starting point.
-
For challenging separations, particularly for polar and acidic Boc-amino acids, or when LC-MS compatibility is paramount, a macrocyclic glycopeptide-based column such as CHIROBIOTIC® T should be employed. Its unique, multi-modal selectivity offers an orthogonal separation mechanism that can resolve enantiomers that are difficult to separate on polysaccharide phases.
Ultimately, a well-equipped laboratory should have access to both types of columns. By understanding the underlying principles of chiral recognition and employing a systematic screening approach as outlined in this guide, researchers can confidently develop and validate accurate, reliable methods to ensure the stereochemical integrity of their critical Boc-amino acid building blocks.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [Link]
-
Wernisch, S., et al. (2020). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 25(11), 2533. [Link]
-
Zhang, T., et al. (2025). Exploration of the enantiorecognition mechanism of protected amino acids on amylose tris (3,5-dimethylphenylcarbamate) stationary phase in supercritical fluid chromatography: Thermodynamic considerations and molecular docking study. Journal of Chromatography A. [Link]
-
Khater, S., et al. (2018). Thermodynamic enantioseparation behavior of phenylthiohydantoin-amino acid derivatives in supercritical fluid chromatography on polysaccharide chiral stationary phases. Journal of Separation Science, 41(5), 1133-1142. [Link]
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases. Application Note TN-1128. [Link]
-
De Klerck, K., et al. (2012). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. LCGC Europe. [Link]
-
Chiralpedia. Polysaccharide-based CSPs. [Link]
-
Jacob, M., et al. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex Technical Note. [Link]
-
Daicel Chiral Technologies. N-Boc-DL-phenylalanine Application. [Link]
-
Khater, S., et al. (2018). Thermodynamic enantioseparation behavior of phenylthiohydantoin-amino acid derivatives in supercritical fluid chromatography on polysaccharide chiral stationary phases. ResearchGate. [Link]
-
Ilisz, I., et al. (2013). Macrocyclic glycopeptide-based chiral stationary phases in high performance liquid chromatographic analysis of amino acid enantiomers and related analogs. ResearchGate. [Link]
-
Daicel Chiral Technologies. Specialty Chiral Selectors. [Link]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Ikai, T., & Okamoto, Y. (2010). Chiral Recognition in Separation Methods. Springer. [Link]
-
Royal Society of Chemistry. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. [Link]
-
Sosa-Vargas, L., et al. (2018). Enantiomeric Resolution and Docking Studies of Chiral Xanthonic Derivatives on Chirobiotic Columns. Molecules, 23(1), 164. [Link]
-
HPLC-MART. Lux Cellulose-1 Product Information. [Link]
-
Phenomenex. SFC Screening of Pharmaceutical Compounds. Application Note. [Link]
-
Regalado, E. L., et al. (2021). Evaluation of a Polysaccharide-based Chiral Reversed-Phase Liquid Chromatography Screen Strategy in Pharmaceutical Analysis. Journal of Chromatography A. [Link]
-
Wwamizu, T., et al. (2001). Influence of the Molecular and Supramolecular structure of Cellulose Based CSPs on their Chiral recognition Ability. ResearchGate. [Link]
-
Daicel Chiral Technologies. N-alpha-BOC-DL-histidine Application. [Link]
-
Sigma-Aldrich. Astec CHIROBIOTIC Chiral HPLC Columns Brochure. [Link]
-
Uddin, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 209-218. [Link]
-
Péter, A., et al. (2004). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Chromatographia, 60(S1), S43-S51. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. phenomenex.com [phenomenex.com]
- 3. hplcmart.com [hplcmart.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. N-alpha-BOC-DL-histidine | DAICEL Chiral Application Search [search.daicelchiral.com]
- 12. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Exploration of the enantiorecognition mechanism of protected amino acids on amylose tris (3,5-dimethylphenylcarbamate) stationary phase in supercritical fluid chromatography: Thermodynamic considerations and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermodynamic enantioseparation behavior of phenylthiohydantoin-amino acid derivatives in supercritical fluid chromatography on polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Retention Time Profiling of Biaryl Phenylalanine Analogs
Executive Summary
This guide provides a technical comparison of the chromatographic behavior of Phenylalanine (Phe) against its biaryl analogs: 4-Biphenylalanine (Bip) , 1-Naphthylalanine (1-Nal) , and 2-Naphthylalanine (2-Nal) .
In peptide drug discovery, replacing Phe with biaryl analogs is a standard strategy to enhance hydrophobic interactions within a receptor binding pocket or to improve metabolic stability (steric shielding). However, these modifications drastically alter the physicochemical profile of the molecule.
Key Findings:
-
Hydrophobicity Ranking: The retention time (RT) order on alkyl-bonded phases (C18/C8) is consistently Phe < 1-Nal < 2-Nal < Bip .
-
Structural Determinants: Retention is driven by the Solvent Accessible Surface Area (SASA) and the Length-to-Breadth (L/B) ratio . 2-Nal elutes later than 1-Nal due to a more linear aspect ratio facilitating deeper intercalation into the stationary phase.
-
Methodological Implication: Standard gradients used for Phe-containing peptides often result in significant broadening or carryover for Bip-containing analogs. Steeper gradients or stronger organic modifiers (e.g., Isopropanol blends) are recommended.
Chemical Profile & Structural Logic
To understand the chromatographic data, we must first define the structural variables. The "Hydrophobic Subtraction Model" governs the separation, where retention correlates with the energy required to create a cavity in the mobile phase and the energy released upon ligand-stationary phase interaction.
| Analog | Abbr. | Structure Description | Hydrophobic Character | Key Chromatographic Challenge |
| L-Phenylalanine | Phe | Single benzene ring. | Baseline ( | Baseline resolution from impurities. |
| 1-Naphthylalanine | 1-Nal | Fused bicyclic aromatic; attached at | Moderate-High | Separation from 2-Nal isomer. |
| 2-Naphthylalanine | 2-Nal | Fused bicyclic aromatic; attached at | High | Elutes later than 1-Nal (Shape Selectivity). |
| 4-Biphenylalanine | Bip | Two benzene rings connected by a single bond. | Very High | Broad peaks; Carryover; Low solubility. |
Experimental Protocol: Self-Validating System
The following protocol is designed as a self-validating system . It includes a "System Suitability" step that ensures the column and mobile phase are performing correctly before critical data is collected.
Materials & Reagents[2]
-
Column: C18 End-capped,
mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent). Why: End-capping reduces secondary silanol interactions which cause tailing in basic amino acids. -
Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q). Why: TFA acts as an ion-pairing agent to neutralize the N-terminus, improving peak shape.
-
Mobile Phase B (MPB): 0.1% TFA in Acetonitrile (ACN).
-
Detection: UV at 214 nm (Amide/Peptide bond) and 280 nm (Aromatic side chains).
Chromatographic Conditions[2][3][4][5]
-
Flow Rate: 1.0 mL/min[2]
-
Temperature: 40°C (Critical: Higher temp improves mass transfer for bulky Bip/Nal analogs).
-
Injection Volume: 5 µL (Concentration: 0.5 mg/mL in 50:50 Water:ACN).
Gradient Program
-
Equilibration: 5% B for 5 mins.
-
Ramp: 5% B
95% B over 20 mins (Linear). -
Wash: 95% B for 5 mins (Crucial for Bip removal).
-
Re-equilibration: 5% B for 5 mins.
Workflow Visualization
The following diagram outlines the logical flow of the experiment, ensuring data integrity.
Figure 1: Analytical workflow ensuring system readiness (t0 marker) prior to analog profiling.
Comparative Analysis: Representative Data
The following data represents consensus retention behavior observed on standard C18 alkyl-bonded silica. We utilize the Capacity Factor (
Table 1: Retention Performance Metrics
| Analog | Retention Time ( | Capacity Factor ( | Relative Retention (vs. Phe) | Hydrophobicity Index (Guo Scale)* |
| Phe | 8.2 | 4.47 | 1.00 | 100 |
| 1-Nal | 12.4 | 7.27 | 1.63 | ~145 |
| 2-Nal | 13.1 | 7.73 | 1.73 | ~152 |
| Bip | 15.8 | 9.53 | 2.13 | ~180 |
*Hydrophobicity Index approximated based on RP-HPLC coefficients at pH 2.0 (Guo et al., 1986).
Technical Interpretation[5][6]
-
The "Naphthyl Split": 2-Nal consistently elutes after 1-Nal.
-
Mechanism:[3] 2-Nal has a more linear shape (higher length-to-breadth ratio). This allows it to penetrate deeper into the C18 alkyl brush layer compared to the "kinked" shape of 1-Nal, resulting in stronger Van der Waals interactions.
-
-
The Biphenyl Leap: Bip shows a massive jump in retention (
).-
Mechanism:[3] The additional phenyl ring adds significant carbon count (+4 carbons vs Nal) and allows for rotation between the rings. This flexibility permits the molecule to adopt a conformation that maximizes surface contact with the stationary phase.
-
Mechanistic Insight: Why Retention Shifts?
To provide authoritative grounding, we must visualize the molecular interaction causing these shifts.
Figure 2: Mechanistic basis of retention. Bip maximizes hydrophobic collapse due to surface area and flexibility.
Application in Drug Design
Understanding these retention times allows for predictive tuning of peptide properties:
-
Potency Tuning: If a Phe-containing peptide has weak affinity, substituting with 2-Nal often improves binding by filling hydrophobic pockets more effectively (as evidenced by its higher
). -
Membrane Permeability: There is a direct correlation between HPLC retention (
) and cell membrane permeability. Analogs with values similar to Bip are more likely to cross membranes but also more likely to bind non-specifically to plasma proteins (HSA binding). -
Purification Strategy: When synthesizing peptides with Bip , you must extend the organic wash step of your preparative HPLC method. Standard "95% B for 2 minutes" is often insufficient to desorb Bip-peptides, leading to "ghost peaks" in subsequent runs.
References
-
Guo, D., Mant, C. T., Taneja, A. K., Parker, J. M. R., & Hodges, R. S. (1986). Prediction of peptide retention times in reversed-phase high-performance liquid chromatography I. Determination of retention coefficients of amino acid residues of model synthetic peptides. Journal of Chromatography A, 359, 499-517.
- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Standard text for hydrophobicity coefficients).
-
Lazarko, A. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Springer Science.
-
BenchChem Technical Support. (2025). HPLC Separation of Phenylalanine Analogues: Troubleshooting & Optimization.
Sources
Safety Operating Guide
Proper Disposal Procedures for N-Boc-4-(2-Methylphenyl)-L-phenylalanine
[1][2][3]
Executive Summary & Immediate Directive
N-Boc-4-(2-Methylphenyl)-L-phenylalanine is a protected unnatural amino acid derivative used primarily in peptide synthesis and medicinal chemistry.[1][2][3] While generally classified as non-hazardous under GHS criteria (similar to standard Boc-protected amino acids), it must be handled as a non-regulated organic chemical waste .[1][2][3]
Core Disposal Directive:
-
Solid Waste: Dispose of in designated Solid Organic Waste containers.
-
Liquid Waste: Dispose of in Non-Halogenated Organic Solvent streams (unless dissolved in halogenated solvents).[3]
-
Critical Restriction: DO NOT mix with strong acids (e.g., TFA, HCl) in sealed waste containers.[2][3][4] The acid-labile Boc group will decompose, releasing isobutylene gas and CO₂, potentially causing container over-pressurization and rupture.[1][2][3]
Chemical Profile & Hazard Assessment
To ensure safe handling, one must understand the chemical behavior of the compound beyond its physical state.[3]
| Feature | Specification | Operational Implication |
| Chemical Structure | Biphenyl-alanine derivative with a tert-butyloxycarbonyl (Boc) protecting group.[1][2][3] | Lipophilic; low water solubility.[3] |
| Physical State | White to off-white powder/crystalline solid.[1][2][3] | Dust generation is the primary exposure vector.[3] |
| Reactivity | Acid Sensitive. Stable to base and mild oxidizers.[3] | Incompatible with Strong Acids. Decomposes to release gas.[3] |
| Toxicity Profile | Not fully tested (Treat as Irritant).[3][5] | Standard PPE (Gloves, Goggles, Lab Coat) is mandatory.[3] |
| Flammability | Combustible organic solid.[3] | Keep away from open flames and high heat sources.[3] |
The "Boc" Hazard Mechanism
The tert-butyloxycarbonyl (Boc) group is designed to be removed by acids.[1][2][3] In a waste context, this presents a specific hidden hazard:
Expert Insight: If N-Boc-4-(2-Methylphenyl)-L-phenylalanine is inadvertently added to a waste carboy containing acidic waste (e.g., from HPLC lines containing 0.1% TFA), gas evolution will occur.[1][2][3] If the cap is sealed tightly, this can lead to an explosion.[3] Always check waste stream pH compatibility.
Waste Segregation & Decision Logic
Proper disposal begins with segregation.[3][6] Use the following logic flow to determine the correct waste stream for your specific experimental context.
Figure 1: Decision matrix for segregating N-Boc-4-(2-Methylphenyl)-L-phenylalanine waste based on physical state and solvent composition.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Unused Powder)
Applicable for: Expired reagents, spilled powder, or excess solid material.[2][3]
-
PPE Verification: Wear nitrile gloves, safety glasses, and a lab coat.[3] If handling >10g of fine powder outside a fume hood, use an N95 particulate respirator.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a designated solid waste fiber drum lined with a heavy-duty polyethylene bag (minimum 2 mil thickness).[1][2][3]
-
Transfer:
-
Labeling:
-
Storage: Store the container closed in a cool, dry area until pickup by EHS.
Protocol B: Liquid Waste Disposal (Reaction Mixtures/HPLC Waste)
Applicable for: Reaction byproducts, mother liquors, or HPLC effluents.[2][3]
-
Identify the Solvent: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate, DMF).[3]
-
pH Check (CRITICAL):
-
Transfer: Pour into the appropriate solvent waste carboy (Safety Can).
-
Do not fill containers >90% capacity.
-
-
Labeling:
Emergency Contingencies: Spill Response
In the event of an accidental release, follow this self-validating response loop.
Figure 2: Operational workflow for managing laboratory spills of N-Boc-4-(2-Methylphenyl)-L-phenylalanine.
Cleanup Technique:
Regulatory Compliance & Documentation
For US-based laboratories, adherence to RCRA (Resource Conservation and Recovery Act) is mandatory.[1][2][3]
-
RCRA Status: N-Boc-4-(2-Methylphenyl)-L-phenylalanine is not a P-listed (acutely toxic) or U-listed (toxic) hazardous waste [1].[1][2][3]
-
Waste Code: It generally falls under "Non-Regulated Waste" unless mixed with regulated solvents.[3]
-
Documentation: Ensure the Safety Data Sheet (SDS) is accessible.[3][6] If a specific SDS for this derivative is unavailable, use the SDS for N-Boc-L-Phenylalanine (CAS 13734-34-4) as a surrogate for hazard estimation, noting the structural similarity [2].[1][2][3]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
